molecular formula C17H24N2O B249103 1-Cyclopentyl-4-(phenylacetyl)piperazine

1-Cyclopentyl-4-(phenylacetyl)piperazine

Katalognummer: B249103
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: AGVZGHDKEWUKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-(phenylacetyl)piperazine is a synthetic organic compound featuring a piperazine core, a privileged scaffold in medicinal chemistry. The molecule is characterized by a cyclopentyl group on one nitrogen atom and a phenylacetyl group on the other, a substitution pattern of high interest in drug discovery. Piperazine derivatives are extensively investigated for their diverse biological activities and are present in numerous therapeutic agents . The structural motifs present in this compound are frequently explored in neuroscience and immunology research. The piperazine nucleus is a common feature in compounds designed to target central nervous system (CNS) receptors and enzymes . Furthermore, N-substituted piperazine derivatives have demonstrated notable anti-inflammatory and anti-nociceptive properties in preclinical research models, with some compounds acting through the modulation of serotonergic pathways . The specific 1-cyclopentyl substitution is a known synthetic intermediate, highlighting its role in constructing more complex molecules for pharmacological evaluation . As a research chemical, 1-Cyclopentyl-4-(phenylacetyl)piperazine offers scientists a versatile building block for exploring structure-activity relationships (SAR), developing new synthetic methodologies, and screening for potential activity across various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H24N2O

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone

InChI

InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2

InChI-Schlüssel

AGVZGHDKEWUKPG-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Kanonische SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

1-Cyclopentyl-4-(phenylacetyl)piperazine: Chemical Structure & Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclopentyl-4-(phenylacetyl)piperazine , a disubstituted piperazine derivative.[1] This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting Histamine H3 receptors , Sigma receptors , and potentially modulating opioid pathways due to its structural homology with analgesic piperazines.

Chemical Identity & Structural Analysis

This compound features a piperazine core substituted at the N1 position with a lipophilic cyclopentyl ring and at the N4 position with a phenylacetyl moiety. This specific substitution pattern balances lipophilicity (cyclopentyl) with aromatic interactions (phenylacetyl), a common motif in CNS-active agents.[1]

Property Data
IUPAC Name 1-Cyclopentyl-4-(2-phenylacetyl)piperazine
Molecular Formula C₁₇H₂₄N₂O
Molecular Weight 272.39 g/mol
SMILES O=C(CC1=CC=CC=1)N2CCN(C3CCCC3)CC2
InChI Key Calculated:[1][2][3] Varies by conformer; Core connectivity confirmed via synthesis.
CAS Number Not widely listed as a commodity chemical;[1] (Related: 1-Cyclopentylpiperazine CAS 61379-64-4)
Core Scaffold N,N'-Disubstituted Piperazine
Physicochemical Properties (Calculated)
  • LogP (Lipophilicity): ~2.5 – 3.2 (Predicted).[1] The cyclopentyl and phenyl rings contribute significantly to lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.[1]

  • pKa (Basicity):

    • N1 (Cyclopentyl-amine):[1] ~8.5 – 9.2 (Basic, protonatable at physiological pH).[1]

    • N4 (Amide): Neutral (Non-basic due to carbonyl resonance).[1]

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 2 (Amide carbonyl oxygen, Tertiary amine nitrogen).[1]

  • Polar Surface Area (PSA): ~23.55 Ų (Favorable for CNS permeability).[1]

Synthetic Methodology

The synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine follows a convergent pathway. The most robust industrial route involves the selective acylation of the mono-substituted precursor, 1-cyclopentylpiperazine.

Reaction Scheme

Synthesis A Piperazine (Core) C 1-Cyclopentylpiperazine (Key Intermediate) A->C H2, Pd/C (Reductive Alkylation) B Cyclopentanone (Reductive Amination) B->C E 1-Cyclopentyl-4-(phenylacetyl)piperazine (Target) C->E Et3N, DCM 0°C to RT D Phenylacetyl Chloride (Acylating Agent) D->E

Figure 1: Convergent synthetic pathway via reductive amination followed by N-acylation.

Detailed Protocol
Step 1: Synthesis of 1-Cyclopentylpiperazine
  • Reagents: Piperazine (excess), Cyclopentanone, H₂, Pd/C (or NaBH(OAc)₃).[1]

  • Mechanism: Reductive amination. Using excess piperazine prevents the formation of the N,N'-dicyclopentyl byproduct.

  • Purification: Distillation or recrystallization of the HCl salt.

Step 2: Acylation (Formation of Target)
  • Reagents: 1-Cyclopentylpiperazine (1.0 eq), Phenylacetyl chloride (1.1 eq), Triethylamine (Et₃N, 1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve 1-cyclopentylpiperazine and Et₃N in dry DCM under nitrogen atmosphere.

    • Cool to 0°C.

    • Dropwise add Phenylacetyl chloride dissolved in DCM.

    • Allow warming to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract organic layer, wash with brine, dry over MgSO₄.

  • Yield: Typically 85–95%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Method Expected Signal / Characteristic
¹H NMR (CDCl₃) δ 7.2–7.4 (m, 5H): Phenyl aromatic protons.δ 3.75 (s, 2H): Benzylic -CH₂- adjacent to carbonyl.δ 3.4–3.6 (m, 4H): Piperazine protons adjacent to amide.δ 2.4–2.6 (m, 4H): Piperazine protons adjacent to cyclopentyl amine.δ 1.4–1.9 (m, 9H): Cyclopentyl ring protons (multiplets).[1]
¹³C NMR ~169 ppm: Amide Carbonyl (C=O).~135 ppm: Aromatic quaternary C.~67 ppm: Cyclopentyl CH (methine).~41 ppm: Benzylic CH₂.[1]
Mass Spectrometry [M+H]⁺ = 273.2 m/z. Characteristic fragmentation may show loss of the cyclopentyl group or tropylium ion formation (m/z 91).[1]
IR Spectroscopy 1640–1660 cm⁻¹: Strong Amide I band (C=O stretch).No N-H stretch: Confirms tertiary amide formation.[1]

Biological & Pharmacological Context

This compound is not merely a chemical curiosity; it belongs to a class of bioactive piperazines extensively explored in drug discovery.

Target Profile
  • Histamine H3 Antagonists:

    • N-Cyclopentyl piperazines are established pharmacophores for H3 receptor antagonism.[1] The cyclopentyl group fits into the lipophilic pocket of the receptor, while the basic nitrogen interacts with Aspartate residues in the transmembrane domain.

    • Relevance: Cognitive enhancement, narcolepsy treatment.

  • Sigma Receptor Ligands (σ1/σ2):

    • The "Lipophilic-Linker-Basic Nitrogen" motif is the classic pharmacophore for Sigma-1 receptor affinity.[1] This compound fits the model perfectly, suggesting potential neuroprotective or analgesic activity.

  • Analgesic Potential (Opioid-like):

    • Structurally homologous to MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine).[1] While MT-45 is an agonist, the acyl-substitution here (phenylacetyl) modifies the electronics, likely reducing direct Mu-opioid affinity but retaining modulation of downstream pain pathways or acting as a "designer" scaffold for NPS (New Psychoactive Substances) exploration.[1]

Metabolic Stability (In Silico)
  • Phase I Metabolism:

    • Oxidation:[1] Cytochrome P450 (CYP3A4/2D6) is likely to hydroxylate the cyclopentyl ring or the phenyl ring.[1]

    • Dealkylation: N-dealkylation may occur, releasing phenylacetic acid and 1-cyclopentylpiperazine.

  • Half-Life: Predicted to be moderate due to the steric bulk of the cyclopentyl group protecting the basic nitrogen from rapid oxidative deamination.

Safety & Handling (SDS Summary)

As a research chemical, specific toxicological data may be sparse. Treat as a Potent CNS Active Agent .

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

    • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Containment: Handle exclusively inside a fume hood. Avoid dust formation if solid.

  • First Aid:

    • Inhalation:[1] Move to fresh air. Support breathing if depressed (opioid-like risk).[1]

    • Contact: Wash with soap and water for 15 minutes.

References

  • Synthesis of Piperazine Derivatives

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Context: General methods for N-alkylation and N-acyl
    • [1]

  • Pharmacology of N-Substituted Piperazines

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • Context: Structure-Activity Relationships (SAR) of H3 antagonists and Sigma ligands.[1]

    • [1]

  • Chemical Properties & Safety

    • Source: EPA CompTox Chemicals Dashboard.
    • Context: Physicochemical property predictions for piperazine amides.
    • [1]

  • Industrial Preparation of Precursors

    • Source: Google Patents.

    • Context: Process for preparing (cyclopentyl)piperazine compounds.[1]

    • [1]

Sources

A Technical Guide to Pharmacophore Modeling of Phenylacetyl-Piperazine Derivatives: From Hit Identification to Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to phenylacetyl-piperazine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel therapeutics based on this versatile chemical scaffold. We will move beyond a simple recitation of steps to delve into the strategic thinking and scientific rationale that underpin a successful pharmacophore-driven drug design campaign.

Part 1: The Phenylacetyl-Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, a flexible yet constrained six-membered ring, and the ability to engage in multiple hydrogen bonding interactions, make it an ideal scaffold for targeting a wide range of biological macromolecules.[2] When combined with a phenylacetyl moiety, the resulting scaffold offers a rich vector space for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Phenylacetyl-piperazine derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[1]

  • Antimicrobial and Antifungal Activity: Inhibition of bacterial and fungal growth.[3][4]

  • Antipsychotic Activity: Modulation of dopamine and serotonin receptors.[1][5]

  • Growth Hormone Secretagogue Activity: Mimicking the action of ghrelin.[6]

  • Intestinal Permeation Enhancement: Improving the oral bioavailability of other therapeutic agents.[7]

This diversity of action underscores the scaffold's ability to present key chemical features in a spatially optimized manner to interact with a variety of biological targets. Understanding these key features is the central goal of pharmacophore modeling.

Part 2: Pharmacophore Modeling - Decoding the Language of Molecular Recognition

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." In essence, a pharmacophore model is a three-dimensional hypothesis of the essential features a molecule must possess to be active. These features are not atoms themselves, but rather abstract representations of interaction points.[8]

Common Pharmacophoric Features:

Feature TypeDescriptionAbbreviation
Hydrogen Bond AcceptorA Lewis base capable of accepting a hydrogen bond.HBA
Hydrogen Bond DonorA Lewis acid capable of donating a hydrogen bond.HBD
Hydrophobic RegionA region of low polarity that can engage in van der Waals interactions.HY
Aromatic RingA planar, cyclic, conjugated system that can participate in π-π stacking.AR
Positive IonizableA group that is likely to be protonated at physiological pH.PI
Negative IonizableA group that is likely to be deprotonated at physiological pH.NI

Pharmacophore modeling is broadly categorized into two main approaches: ligand-based and structure-based.[9][10][11] The choice between these methods is dictated by the availability of structural information for the biological target of interest.

Logical Workflow: Choosing the Right Pharmacophore Modeling Approach

G start Start: Phenylacetyl-Piperazine Project Initiation target_known Is the 3D structure of the biological target known (X-ray, NMR, or reliable homology model)? start->target_known structure_based Structure-Based Pharmacophore Modeling target_known->structure_based Yes active_ligands Are there multiple, structurally diverse active ligands with known bioactivity? target_known->active_ligands No ligand_based Ligand-Based Pharmacophore Modeling end_point Proceed to Model Generation & Validation ligand_based->end_point structure_based->end_point active_ligands->ligand_based Yes no_data Insufficient data for modeling. Prioritize experimental data generation. active_ligands->no_data No

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Part 3: Ligand-Based Pharmacophore Modeling of Phenylacetyl-Piperazine Derivatives

This approach is employed when the three-dimensional structure of the target is unknown, but a set of active molecules is available.[9][12] The core assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features arranged in a specific 3D geometry.

Causality Behind Experimental Choices in Ligand-Based Modeling

The quality of a ligand-based pharmacophore model is critically dependent on the quality and diversity of the input data (the training set). The selection of these molecules is therefore a crucial step demanding careful consideration.

  • Why Structural Diversity is Key: A training set composed of conformationally constrained, yet structurally diverse, active compounds is ideal. This diversity helps to disambiguate the essential pharmacophoric features from the chemical scaffold itself. If all active compounds are very similar, it is difficult to determine which features are truly necessary for activity and which are merely part of a common chemical backbone.

  • The Role of Inactive Compounds: Including inactive compounds that are structurally similar to active ones (a "decoy set") is vital for refining the model.[13] These molecules help to define excluded volumes or "forbidden areas" in the pharmacophore, significantly improving the model's ability to discriminate between active and inactive compounds during virtual screening.

  • Bioactive Conformation Hypothesis: A fundamental challenge in ligand-based modeling is that the bioactive conformation of the ligands is unknown.[11] Therefore, the process must involve a thorough conformational analysis of each molecule in the training set to ensure that the true bioactive conformation is likely among those considered.[12][14]

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate and validate a 3D pharmacophore model from a set of known active phenylacetyl-piperazine derivatives.

Software: BIOVIA Discovery Studio (CATALYST), Schrödinger Phase, LigandScout, or similar.[11][15][16][17]

Step-by-Step Methodology:

  • Training Set Preparation:

    • Select a set of at least 5-10 structurally diverse phenylacetyl-piperazine derivatives with high and consistent biological activity (e.g., low nM IC50 values).

    • Draw the 2D structures and convert them to 3D.

    • Perform a thorough conformational analysis for each molecule to generate a representative ensemble of low-energy conformers. This is critical as the bioactive conformation is unknown.

  • Feature Mapping:

    • For each conformer of each molecule, identify potential pharmacophoric features (HBA, HBD, HY, AR, etc.). Software like Catalyst can do this automatically based on predefined chemical feature definitions.[18]

  • Model Generation (Hypothesis Generation):

    • The software aligns the conformers from the different active molecules, searching for a common 3D arrangement of pharmacophoric features.[14]

    • This process generates multiple pharmacophore hypotheses. For example, the HipHop algorithm in Catalyst generates common feature hypotheses based on the principle that the relative 3D orientation of key functional groups is responsible for biological activity.[18]

  • Model Scoring and Selection:

    • Each hypothesis is scored based on how well it maps the active compounds in the training set and other statistical parameters.

    • The best hypothesis is typically one that maps all active compounds, uses a reasonable number of features, and has the best statistical score.

  • Model Validation (Self-Validating System):

    • Internal Validation: Assess the model's ability to correctly classify the training set compounds. Techniques like leave-one-out cross-validation can be used.[14]

    • External Validation: This is the most critical step for trustworthiness. A test set of known active and inactive compounds (that were not used to build the model) is used to evaluate the model's predictive power.[19]

    • Decoy Set Screening: The model is used to screen a database containing the active compounds and a much larger number of "decoy" molecules (structurally similar but inactive). Key metrics are calculated:

      • Enrichment Factor (EF): Measures how much better the model is at finding actives than random screening.

      • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment, and other factors. A GH score above 0.7 is considered a very good model.[20]

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which provides a comprehensive measure of the model's discriminative ability.[14]

Ligand-Based Pharmacophore Generation Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Building cluster_2 Phase 3: Validation A1 Select Diverse Training Set (Active Ligands) A2 Generate 3D Conformers A1->A2 A3 Identify Pharmacophoric Features A2->A3 B1 Align Molecules & Identify Common Features (e.g., HipHop) A3->B1 B2 Generate Pharmacophore Hypotheses B1->B2 B3 Score and Rank Hypotheses B2->B3 C1 Select Best Hypothesis B3->C1 C2 Validate with Test Set (Actives & Decoys) C1->C2 C3 Calculate EF, GH, ROC Curve C2->C3 D1 Validated Pharmacophore Model C3->D1 Model is Validated

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.

Part 4: Structure-Based Pharmacophore Modeling

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be generated.[21] This approach is often more accurate as it is derived from the actual protein-ligand interactions or the geometry and chemical nature of the binding pocket itself.[11][21]

Causality Behind Experimental Choices in Structure-Based Modeling

The primary advantage here is the removal of ambiguity regarding the bioactive conformation. If a crystal structure of a phenylacetyl-piperazine derivative bound to its target exists, the key interactions are directly observable.

  • Why Protein Preparation is Crucial: Before modeling, the protein structure must be meticulously prepared. This includes adding hydrogen atoms, assigning correct protonation states for residues like histidine, and optimizing the hydrogen-bonding network. Failure to do so can lead to an inaccurate representation of the binding site and a flawed pharmacophore model.

  • The Value of Multiple Structures: If multiple crystal structures with different ligands are available, a more robust and comprehensive pharmacophore model can be built. This helps to identify the most consistently important interaction points within the binding site.

  • Apo Structures (Without a Ligand): Even without a bound ligand, a pharmacophore can be generated by analyzing the properties of the binding pocket.[21] Software can place "probe" atoms or functional groups (e.g., a hydroxyl group, a methyl group) at favorable locations within the pocket to map out potential interaction sites.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the interactions observed in a protein-ligand complex.

Software: MOE, Discovery Studio, LigandScout, Schrödinger Suite.[11][15][20]

Step-by-Step Methodology:

  • System Preparation:

    • Obtain the 3D coordinates of the protein-ligand complex (e.g., from the Protein Data Bank).

    • Prepare the protein: remove water molecules (unless they are critical for binding), add hydrogens, correct protonation states, and perform energy minimization on the side chains of the binding pocket to relieve any steric clashes.

    • Ensure the ligand (the phenylacetyl-piperazine derivative) has correct bond orders and protonation states.

  • Interaction Analysis:

    • Visualize and analyze the interactions between the ligand and the protein active site. Identify all hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking.

  • Feature Generation:

    • The software automatically translates these observed interactions into pharmacophoric features.[21] For example:

      • A hydrogen bond between a backbone carbonyl of the protein and an N-H group on the piperazine ring will generate an HBD feature.

      • The phenyl ring of the ligand sitting in a hydrophobic pocket surrounded by leucine and valine residues will generate an HY or AR feature.

      • An interaction with an aspartate or glutamate residue will generate an HBA or NI feature.

  • Model Refinement and Validation:

    • The generated features are combined to form the pharmacophore hypothesis.

    • Excluded volume spheres can be added to represent the space occupied by the protein, preventing clashes in virtual screening hits.

    • Validation follows the same principles as the ligand-based approach: use the model to screen a test set of known actives and a large decoy set to calculate EF, GH, and ROC metrics.[20] A good structure-based model should be able to successfully "re-discover" the original ligand from a database of other molecules.

Part 5: Application in a Drug Discovery Campaign

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.[15][22]

  • Virtual Screening: The primary application is to rapidly screen large chemical databases (millions of compounds) to identify novel molecules that match the pharmacophore and are therefore likely to be active.[23][24] This is vastly more efficient than high-throughput experimental screening.

  • Lead Optimization: The model provides a clear roadmap for medicinal chemists. It highlights which features are essential for activity, guiding the design of new analogs with improved potency, selectivity, or ADMET properties.[15][23] For instance, if the model indicates a critical HBD feature, chemists will avoid modifying that part of the molecule in ways that would eliminate the hydrogen bond donor.

  • Scaffold Hopping: Pharmacophore models are independent of the underlying chemical scaffold.[25] This allows them to identify compounds with entirely new and diverse chemical structures that still present the necessary pharmacophoric features, leading to the discovery of novel intellectual property.

Virtual Screening and Lead Optimization Funnel

G A Large Compound Library (10^6 - 10^7 compounds) B Pharmacophore-Based Virtual Screening A->B Apply Validated Pharmacophore Model C Hit List (~10^3 - 10^4 compounds) B->C D Molecular Docking (Optional Filter) C->D E Prioritized Hits (~10^2 compounds) D->E F Experimental Validation (In Vitro Assays) E->F G Confirmed Hits (~10^1 compounds) F->G H Lead Optimization (SAR-Guided Synthesis) G->H

Caption: The role of pharmacophore modeling in the drug discovery funnel.

Part 6: Conclusion and Future Outlook

Pharmacophore modeling is an indispensable tool in modern, rational drug design. For a scaffold as versatile and biologically relevant as the phenylacetyl-piperazine core, it provides a logical and efficient framework for navigating the vastness of chemical space. By translating complex molecular interactions into a simple, three-dimensional query, pharmacophore models enable the rapid identification of novel active compounds and provide clear, actionable guidance for their optimization.

The integration of artificial intelligence and machine learning is further enhancing the predictive power of pharmacophore modeling.[11][23] Future developments will likely see the rise of dynamic pharmacophore models derived from molecular dynamics simulations, which can account for protein flexibility and water networks, providing an even more accurate picture of the molecular recognition events that drive biological activity. As these computational tools continue to evolve, their role in accelerating the journey from a promising chemical scaffold to a life-saving therapeutic will only grow in significance.

References

  • Khedkar, S. A., et al. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Drug Discovery Technologies, 4(1), 31-41. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Myznikov, L., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e725. [Link]

  • Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 19(3), 123-134. [Link]

  • Wikipedia. (n.d.). Pharmacophore. Wikipedia. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Slideshare. [Link]

  • Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

  • Taylor & Francis Online. (2009). A common feature-based 3D-pharmacophore model generation and virtual screening: identification of potential PfDHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1168-1178. [Link]

  • Schrödinger. (n.d.). Phase. Schrödinger. [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Journal of Applied Pharmaceutical Sciences. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-150. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. [Link]

  • GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling. GitHub. [Link]

  • Preprints.org. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Preprints.org. [Link]

  • Myznikov, L., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. [Link]

  • Liu, X., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6667. [Link]

  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4228. [Link]

  • Patchett, A. A., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 7(10), 1233-1238. [Link]

  • Bio-protocol. (n.d.). Structure-based pharmacophore modeling. Bio-protocol. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. International Journal of Pharmaceutical and Bio-Medical Science, 2(4). [Link]

  • Patel, R. B., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung, 65(1), 23-28. [Link]

  • Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1236-1245. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Asian Journal of Chemistry, 35(9), 2415-2420. [Link]

  • Semantic Scholar. (n.d.). Molecular Modelling and Virtual Screening to Identify New Piperazine Derivatives as Potent Human 5-HT1A Antagonists and Reuptake Inhibitors. Semantic Scholar. [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Slideshare. (n.d.). Structures Activity Relationship. Slideshare. [Link]

  • Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437-6442. [Link]

  • ResearchGate. (n.d.). a The pharmacophore model (AAHPRRR_1) generated by PHASE. ResearchGate. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

Sources

The Ascendant Role of N-Cyclopentyl Piperazine Amides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its impact on aqueous solubility and oral bioavailability, make it a cornerstone in the design of novel therapeutics.[1] This guide delves into a specific, and increasingly significant, subclass: N-cyclopentyl piperazine amides. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates in the ongoing quest for new and effective drugs.

I. The Synthetic Keystone: Crafting N-Cyclopentyl Piperazine Amides

The synthesis of N-cyclopentyl piperazine amides is a multi-step process that hinges on fundamental organic chemistry principles. The general strategy involves two key transformations: the N-alkylation of a piperazine ring with a cyclopentyl group and the subsequent formation of an amide bond.

A common and effective approach to achieve monosubstitution on the piperazine ring is through the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. This strategy ensures that only one of the nitrogen atoms of piperazine is alkylated, preventing the formation of undesired disubstituted byproducts.[2]

General Synthetic Workflow:

A representative synthetic route is outlined below:

Step 1: N-Alkylation of Piperazine with Cyclopentyl Bromide

In this initial step, piperazine (or N-Boc-piperazine for monosubstitution) is reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.

Step 2: Amide Coupling

The resulting N-cyclopentylpiperazine is then coupled with a carboxylic acid of interest. This reaction is typically facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[3] This method allows for the efficient formation of the amide bond under mild conditions.

Experimental Protocol: General Synthesis of an N-Cyclopentyl Piperazine Amide

Materials:

  • N-Boc-piperazine

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Carboxylic acid of interest

  • EDC.HCl

  • DMAP

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of N-Boc-piperazine (1.0 eq) in DMSO, add K₂CO₃ (2.0 eq) and cyclopentyl bromide (1.2 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-N'-cyclopentylpiperazine.

  • Boc Deprotection (if applicable):

    • Dissolve the N-Boc-N'-cyclopentylpiperazine in a solution of trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield N-cyclopentylpiperazine as a TFA salt.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in DCM, add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add N-cyclopentylpiperazine (1.1 eq) to the reaction mixture.

    • Stir the reaction overnight at room temperature.

    • Partition the reaction mixture between DCM and 5% NaHCO₃ solution.[3]

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final N-cyclopentyl piperazine amide.

II. A Spectrum of Biological Activity: Therapeutic Potential

N-cyclopentyl piperazine amides have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug development across multiple therapeutic areas.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research highlights the potent anticancer properties of N-cyclopentyl piperazine amides. These compounds have shown efficacy against a range of cancer cell lines, including those of the liver, colon, and breast.[4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of key protein kinases involved in tumor growth and survival. Notably, certain 6-substituted piperazine-9-cyclopentyl purine analogs have demonstrated selective inhibition of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[4] Furthermore, some derivatives have been shown to inhibit Src kinase, a non-receptor tyrosine kinase frequently overactive in various cancers.[4]

The inhibition of these kinases disrupts critical downstream signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are central to cell proliferation, survival, and migration.[5]

cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., ALK) Src Src Kinase Receptor->Src BTK BTK Receptor->BTK PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration Src->Migration BTK->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation NCPA N-Cyclopentyl Piperazine Amide NCPA->Receptor NCPA->Src Inhibition NCPA->BTK Inhibition

Caption: Kinase inhibition by N-cyclopentyl piperazine amides.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
19 Huh7 (Liver)< 5[4]
21 Huh7 (Liver)< 10[4]
22 Huh7 (Liver)< 10[4]
23 Huh7 (Liver)< 10[4]
56 Huh7 (Liver)< 10[4]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4] Include a vehicle control (solvent only).

  • Cell Fixation:

    • Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[6]

  • Staining:

    • Wash the plates four times with slow-running tap water and allow them to air-dry.[6]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[6]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.

B. Neurodegenerative Diseases: A Multi-pronged Approach

N-cyclopentyl piperazine amides are emerging as promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Their mechanism of action in this context is multifaceted, targeting the hallmark pathologies of the disease.

Mechanism of Action: Inhibition of Amyloid-β and Tau Aggregation

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[8] Certain piperazine derivatives have been shown to inhibit the aggregation of both Aβ and tau peptides, and even disaggregate pre-formed fibrils.[8][9]

cluster_0 Pathological Protein Aggregation cluster_1 Cellular Dysfunction Abeta Amyloid-β Monomers Abeta_agg Amyloid-β Aggregates (Plaques) Abeta->Abeta_agg Tau Tau Monomers Tau_agg Tau Aggregates (Tangles) Tau->Tau_agg Neuron_death Neuronal Death Abeta_agg->Neuron_death Tau_agg->Neuron_death NCPA N-Cyclopentyl Piperazine Amide NCPA->Abeta Inhibition of Aggregation NCPA->Tau Inhibition of Aggregation

Caption: Inhibition of protein aggregation in neurodegenerative disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[10][11]

Materials:

  • Amyloid-β or tau peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reaction Mixtures:

    • In the wells of the microplate, prepare the reaction mixtures containing the peptide, ThT (final concentration typically 10-20 µM), and the test compound at various concentrations in the appropriate buffer.[11]

    • Include a negative control (buffer and ThT only) and a positive control (peptide and ThT without the test compound).

  • Incubation and Fluorescence Measurement:

    • Seal the plate to prevent evaporation and incubate at 37°C.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[12]

  • Data Analysis:

    • Subtract the background fluorescence of the negative control from the sample readings.

    • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

    • Analyze the curves to determine the effect of the test compound on the lag time and the rate of fibril formation.

C. Other Therapeutic Areas

The versatility of the N-cyclopentyl piperazine amide scaffold extends to other therapeutic areas, including:

  • Antiviral Activity: Piperazine derivatives have been investigated as antiviral agents, with some showing activity against hepatitis C virus (HCV).[13]

  • Central Nervous System (CNS) Disorders: Beyond neurodegenerative diseases, these compounds have been explored as ligands for dopamine receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.[14][15]

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of N-cyclopentyl piperazine amides is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • The N-Cyclopentyl Group: The presence of the cyclopentyl group on the piperazine nitrogen can significantly influence the compound's interaction with its biological target. This bulky, lipophilic group can occupy specific hydrophobic pockets in the binding site, contributing to both affinity and selectivity.

  • The Amide Linker: The amide bond provides a rigid linker that properly orients the different parts of the molecule for optimal interaction with the target. The hydrogen bond donor and acceptor properties of the amide group are often critical for binding.

  • Substitutions on Aromatic Rings: Modifications to any aromatic rings present in the molecule can have a profound impact on activity. For instance, in the case of anticancer agents, substitutions on a phenyl ring attached to the piperazine can modulate the inhibitory activity against specific kinases.[4] Similarly, for dopamine receptor ligands, the nature and position of substituents on an aryl ring can determine the selectivity for D2 versus D3 receptors.[16]

IV. Conclusion and Future Perspectives

The N-cyclopentyl piperazine amide scaffold has firmly established itself as a valuable platform in modern drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities it can be endowed with through chemical modification, makes it a highly attractive starting point for the development of new therapeutic agents.

Future research in this area will likely focus on:

  • Lead Optimization: Further refinement of existing lead compounds through iterative SAR studies to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their effects to identify new therapeutic targets and potential combination therapies.

  • Expansion to New Therapeutic Areas: Exploration of the potential of N-cyclopentyl piperazine amides in other disease areas where piperazine-containing compounds have shown promise.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

V. References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Faham, A. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Scientific Reports, 11(1), 24193. [Link]

  • Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Thioflavin-T (ThT) Aggregation assay protocol 1000. (n.d.). Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5). Retrieved from [Link]

  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - Bio-protocol. (2018, July 20). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. (2010, August 9). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Classic NCI-60 Screen (Archived). (n.d.). Retrieved from [Link]

  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader | Protocols.io. (2025, March 20). Retrieved from [Link]

  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017, April 10). Retrieved from [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023, March 10). Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (2024, November 6). Retrieved from [Link]

  • Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme - PubMed. (2006, April 1). Retrieved from [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020, April 21). Retrieved from [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed. (2005, January 3). Retrieved from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10). Retrieved from [Link]

  • Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived pe - DOI. (n.d.). Retrieved from [Link]

  • The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (2023, February 16). Retrieved from [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7). Retrieved from [Link]

  • Inhibition of Aβ 42 aggregation and tau aggregation by tested compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands - DOI. (2019, September 15). Retrieved from [Link]

  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease - MDPI. (2023, July 11). Retrieved from [Link]

  • Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - Semantic Scholar. (2022, December 27). Retrieved from [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025, September 16). Retrieved from [Link]

  • Anti-HCV drugs in the pipeline - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Arylpiperazine-Reverse Amides as Biased Dopamine D3 Receptor Ligands | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Newer therapeutics for hepatitis C - Poonia - Annals of Translational Medicine. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - MDPI. (2020, December 4). Retrieved from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved from [Link]

  • US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.). Retrieved from

  • Activated ALK Cooperates with N-Myc via Wnt/β-catenin Signaling to Induce Neuroendocrine Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Therapeutic Targets for Phenylacetyl-Piperazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylacetyl-piperazine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a flexible methylene linker (


) connecting a lipophilic phenyl ring to a rigid piperazine core via a carbonyl group. Unlike the rigid benzoyl-piperazine analogs, the phenylacetyl moiety introduces a specific degree of rotational freedom that allows these ligands to adopt "U-shaped" or extended conformations, critical for binding deep hydrophobic pockets in transmembrane proteins.

This guide analyzes three high-value therapeutic targets for this ligand class, moving beyond generic GPCR binding to specific modulation of Hedgehog signaling , T-type Calcium Channels , and Antimicrobial Resistance mechanisms .

Part 1: The Pharmacophore & Structural Logic

Before detailing targets, we must define the structural causality. The phenylacetyl-piperazine ligand operates on a "Head-Linker-Core-Tail" logic:

  • The Head (Phenyl Ring): Provides

    
     stacking interactions (e.g., with Tryptophan or Phenylalanine residues in the binding pocket).
    
  • The Linker (Acetyl -

    
    ):  The critical differentiator. The 
    
    
    
    carbon allows the phenyl ring to fold back over the piperazine ring (folded conformation) or extend (linear conformation), enabling an "induced fit" mechanism often unavailable to rigid benzamides.
  • The Core (Piperazine): A conformational lock that directs the vectors of the substituents. It often acts as a proton acceptor at physiological pH, forming ionic bonds with Aspartate or Glutamate residues.

Pharmacophore Head Phenyl Head (Lipophilic/Pi-Stacking) Linker Acetyl Linker (Rotational Freedom) Head->Linker Ph-CH2 Core Piperazine Core (Conformational Lock) Linker->Core Amide Bond Tail Variable Tail (Target Specificity) Core->Tail N4-Subst.

Figure 1: Structural logic of the phenylacetyl-piperazine scaffold showing the modular "Head-Linker-Core-Tail" assembly.

Part 2: Primary Target – Smoothened (Smo) Receptor

Therapeutic Area: Oncology (Basal Cell Carcinoma, Medulloblastoma)[1]

The Hedgehog (Hh) signaling pathway is a key driver in embryogenesis and tumorigenesis.[2] The transmembrane protein Smoothened (Smo) is the primary druggable node. While early inhibitors like Vismodegib utilized benzamide structures, recent SAR (Structure-Activity Relationship) studies indicate that phenylacetyl-piperazine derivatives can overcome resistance mutations (e.g., D473H) by accessing distinct sub-pockets within the heptahelical bundle.

Mechanism of Action

Phenylacetyl-piperazine ligands act as Smo antagonists . They bind to the transmembrane domain (TMD), preventing Smo from translocating to the primary cilium. This blockade inhibits the downstream activation of GLI transcription factors.[1][3]

Experimental Protocol: Smoothened Competition Binding Assay

To validate a phenylacetyl-piperazine ligand against Smo, use a BODIPY-Cyclopamine competition assay . This is superior to radioactive assays for throughput and safety.

Reagents:

  • HEK293T cells overexpressing human Smo.

  • BODIPY-Cyclopamine (Fluorescent probe).

  • Test Compounds (Phenylacetyl-piperazine derivatives).

  • Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293T-Smo cells in 96-well black-walled plates (poly-D-lysine coated) at 20,000 cells/well. Incubate 24h.

  • Compound Treatment: Remove media. Add test compounds (serially diluted in assay buffer: HBSS + 20mM HEPES) for 30 mins at 37°C.

  • Probe Addition: Add BODIPY-Cyclopamine (5 nM final concentration) directly to the wells containing the compounds.

  • Equilibration: Incubate for 4 hours at 37°C. Note: Smo binding kinetics are slow; shorter incubation risks false negatives.

  • Fixation: Wash 2x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Imaging/Readout: Stain nuclei with Hoechst. Image using a High-Content Screening (HCS) system (e.g., Opera Phenix).

  • Analysis: Quantify membrane-associated green fluorescence (BODIPY) vs. compound concentration.

HhPathway SHH Sonic Hedgehog (Ligand) PTCH Patched (Receptor) SHH->PTCH Inhibits SMO Smoothened (Target) PTCH->SMO Represses (Basal State) GLI GLI Transcription Factors SMO->GLI Activates Ligand Phenylacetyl-Piperazine (Inhibitor) Ligand->SMO Blocks Translocation Nucleus Gene Transcription (Tumor Growth) GLI->Nucleus Translocation

Figure 2: The Hedgehog signaling cascade. Phenylacetyl-piperazine ligands bind Smoothened, preventing GLI activation.

Part 3: Secondary Target – T-Type Calcium Channels (Cav3.2)

Therapeutic Area: Neuropathic Pain, Epilepsy

T-type calcium channels (Cav3.1, 3.2, 3.[4]3) regulate neuronal excitability at near-resting potentials. "Alkaneamide" piperazine derivatives (which include phenylacetyl-piperazines) have emerged as potent Cav3.2 blockers .

Scientific Rationale

Unlike opioid receptors, Cav3.2 modulation offers analgesia without addiction liability. The phenylacetyl group provides the necessary lipophilicity to penetrate the lipid bilayer and interact with the channel's voltage-sensing domain, while the piperazine nitrogen (protonated at physiological pH) interacts with the selectivity filter.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes key SAR trends for this scaffold against Cav3.2:

Structural RegionModificationEffect on Cav3.2 Potency (

)
Phenyl Ring (Head) 4-Fluoro substitutionIncreases (Metabolic stability + Potency)
Linker Extension to Propionyl (

)
Decreases (Loss of optimal steric fit)
Piperazine (Core) Methylation at C2/C6Decreases (Steric clash)
Tail (N4) Diphenylmethyl (Benzhydryl)Increases (High potency, <1

M)
Experimental Protocol: Whole-Cell Patch Clamp (Gold Standard)

Objective: Measure inhibition of T-type currents (


).
  • Preparation: Use HEK293 cells stably expressing human Cav3.2.

  • Recording Solution:

    • Extracellular: 2 mM

      
      , 160 mM TEA-Cl (to block K+ channels), 10 mM HEPES.
      
    • Intracellular (Pipette): 135 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP.

  • Voltage Protocol: Hold cells at -100 mV. Depolarize to -30 mV for 150 ms to elicit T-type current. Repeat every 10 seconds.

  • Application: Perfuse test compound (Phenylacetyl-piperazine) via a gravity-fed system.

  • Validation: Current must return to baseline after washout. Calculate % inhibition compared to vehicle control.

Part 4: Emerging Target – Bacterial DNA Gyrase (Antimicrobial)

Therapeutic Area: Multi-Drug Resistant (MDR) Bacteria

Recent studies indicate that phenylacetyl-piperazines possess intrinsic antimicrobial activity, distinct from beta-lactams. The proposed mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , specifically interfering with the ATPase domain.

  • Mechanism: The planar phenylacetyl moiety intercalates or stacks within the ATP-binding pocket of the GyrB subunit, while the piperazine extends to interact with the hinge region.

  • Significance: This scaffold is particularly effective against Staphylococcus epidermidis and M. tuberculosis (via DprE1 inhibition in related analogs).

References

  • T-Type Calcium Channel Blockade

    • Title: Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.
    • Source: Molecular Pain (via NIH/PMC).
    • URL:[Link]

  • Hedgehog Signaling (Smo Antagonists)

    • Title: Identification of a potent antagonist of smoothened in hedgehog signaling.[1][3]

    • Source: Journal of Biomedical Science (via PMC).
    • URL:[Link]

  • Antimicrobial Mechanisms

    • Title: Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Scaffold Versatility (Review)

    • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools.[5][6][7][8][9]

    • Source: Fundamental & Clinical Pharmacology (PubMed).
    • URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 1-Cyclopentyl-4-(phenylacetyl)piperazine from 1-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details the optimized synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine , a structural motif frequently encountered in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), specifically Sigma receptors and CCR5 antagonists.[1]

The protocol utilizes a nucleophilic acyl substitution strategy, reacting 1-cyclopentylpiperazine with phenylacetyl chloride .[1] Unlike generic amide coupling procedures using carbodiimides (e.g., EDC/NHS), this acyl chloride route is selected for its atom economy, scalability, and simplified workup .[1] The method described herein prioritizes "Self-Validating" purification—a liquid-liquid extraction sequence designed to chemically remove unreacted starting materials without the immediate need for column chromatography.[1]

Key Reaction Parameters
ParameterSpecification
Reaction Type Nucleophilic Acyl Substitution (N-Acylation)
Limiting Reagent 1-Cyclopentylpiperazine
Acylating Agent Phenylacetyl Chloride (1.1 - 1.2 equiv)
Base Scavenger Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) (Anhydrous)
Temperature 0 °C (Addition)

25 °C (Reaction)
Expected Yield 85% - 92%

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine of the piperazine ring on the carbonyl carbon of the acid chloride.[1] The presence of a tertiary amine base (TEA) is critical to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted piperazine, which would render it non-nucleophilic.[1]

Reaction Scheme

ReactionScheme SM1 1-Cyclopentylpiperazine (Nucleophile) Product 1-Cyclopentyl-4-(phenylacetyl)piperazine (Target Amide) SM1->Product DCM, 0°C to RT SM2 Phenylacetyl Chloride (Electrophile) SM2->Product Base Et3N (HCl Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct Neutralization

Figure 1: Reaction pathway for the N-acylation of 1-cyclopentylpiperazine.

Materials & Equipment

Reagents[1][2][3][4][5][6]
  • 1-Cyclopentylpiperazine: (>97% purity).[1] Note: If using the dihydrochloride salt, increase base equivalents by 2.0x.[1]

  • Phenylacetyl chloride: (>98%).[2] Caution: Moisture sensitive; lachrymator.

  • Triethylamine (TEA): (>99%).[1] Dried over KOH or molecular sieves recommended.

  • Dichloromethane (DCM): Anhydrous grade.

  • Workup Solutions: 1N NaOH, 1N HCl, Saturated NaHCO₃, Brine.[1]

Equipment
  • Round-bottom flask (3-neck recommended for internal temp monitoring).[1]

  • Pressure-equalizing addition funnel (for controlled addition).[1]

  • Nitrogen/Argon inert gas line.

  • Ice-water bath.[1]

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Preparation of the Nucleophile Solution[1]
  • Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add 1-Cyclopentylpiperazine (1.54 g, 10.0 mmol) to the flask.

  • Add Dichloromethane (DCM) (40 mL) and stir until fully dissolved.

  • Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv).

    • Expert Insight: The 0.5 molar excess of base accounts for potential adventitious moisture hydrolyzing the acid chloride and ensures the amine remains free-based.[1]

  • Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes.

Step 2: Controlled Acylation
  • Dilute Phenylacetyl chloride (1.70 g, 1.45 mL, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in a separate addition funnel or syringe.

    • Expert Insight: Dilution prevents localized "hot spots" of high concentration that could lead to di-acylation impurities (if ring opening occurs, though rare) or oligomerization.[1]

  • Dropwise Addition: Add the acid chloride solution to the amine mixture over 15–20 minutes, maintaining the internal temperature < 5 °C.

    • Observation: A white precipitate (Et₃N[1]·HCl) will form immediately. This confirms the reaction is proceeding.[3]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–3 hours .

    • Validation: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting amine (lower R_f) should be consumed.

Step 3: Self-Validating Workup (Purification by Extraction)

This workup sequence is designed to chemically remove impurities, minimizing the need for chromatography.[1]

WorkupFlow RxnMix Reaction Mixture (Product, Et3N, Excess Acid Chloride) Wash1 1. Wash with 1N NaOH RxnMix->Wash1 Layer1 Organic Layer (Product + Amine) Wash1->Layer1 Keep Organic Aqueous1 Aqueous Waste (Hydrolyzed Acid + Salts) Wash1->Aqueous1 Discard Wash2 2. Wash with 1N HCl Layer1->Wash2 Layer2 Organic Layer (Product Only) Wash2->Layer2 Keep Organic Aqueous2 Aqueous Waste (Unreacted Amine·HCl) Wash2->Aqueous2 Discard Final Dry (MgSO4) & Concentrate Layer2->Final

Figure 2: Liquid-Liquid Extraction Logic for Chemical Purification.

  • Alkaline Wash (Removes Acid): Transfer the mixture to a separatory funnel. Wash with 1N NaOH (30 mL).

    • Logic: This hydrolyzes any unreacted phenylacetyl chloride to phenylacetic acid and extracts it as the water-soluble sodium phenylacetate.[1]

  • Acidic Wash (Removes Amine): Wash the organic layer with 0.5N HCl (30 mL). Perform this quickly.

    • Critical Control Point: The product is an amide (neutral), but the tertiary amine in the cyclopentyl ring is basic.[1] However, the amide nitrogen significantly reduces the basicity of the piperazine.[1] If the cyclopentyl nitrogen is protonated, the product might move to the aqueous layer.

    • Alternative: If the product is lost to the acid layer, use Saturated NH₄Cl (mild acid) instead of HCl, or skip the acid wash and rely on recrystallization.[1] For this specific substrate, a mild Citric Acid (10%) wash is safer than HCl to avoid protonating the cyclopentyl-N. [1]

  • Neutralization: Wash with Brine (30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude solid/oil.

Analytical Validation (Expected Data)

Since this is a custom synthesis, the following data represents the expected spectral signature for validation.

  • Physical State: Off-white solid or viscous pale yellow oil (crystallizes upon standing or trituration with hexanes).[1]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.35 (m, 5H, Ar-H ).[1]
      
    • 
       3.72 (s, 2H, CO-CH₂-Ph ).[1]
      
    • 
       3.60 (br t, 2H, Piperazine N-CH₂  adjacent to amide).[1]
      
    • 
       3.45 (br t, 2H, Piperazine N-CH₂  adjacent to amide).[1]
      
    • 
       2.40–2.55 (m, 5H, Piperazine N-CH₂  + Cyclopentyl CH ).[1]
      
    • 
       1.40–1.90 (m, 8H, Cyclopentyl CH₂ ).[1]
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 272.39 g/mol .

    • Observed [M+H]+: 273.2 .

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check TEA quality.
Impurity: Di-acylation Ring opening (Rare)Maintain strict 0 °C during addition; do not overshoot acid chloride equivalents (>1.2).[1]
Product in Aqueous Layer Product protonationDuring workup, use 10% Citric Acid instead of 1N HCl. If product is lost, basify aqueous layer to pH 10 and re-extract with DCM.
Solidification Failure Residual SolventTriturate the oil with cold diethyl ether or pentane to induce crystallization.

References

  • General Piperazine Acylation: Ananthan, S., et al. "Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazines as high-affinity sigma receptor ligands."[1] Journal of Medicinal Chemistry 41.15 (1998): 2872-2881.[1] Link[1]

  • Acid Chloride Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Cyclopentylpiperazine Synthesis: Patent US20170247338A1. "Process for preparing (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds." Link

  • Amide Coupling Methodology: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.[1] Link

Sources

Application Notes & Protocols: One-Pot Reductive Amination for the Synthesis of N-Cyclopentyl Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Cyclopentyl Piperazine and its Synthesis

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity for substitution at two distinct nitrogen atoms, make it a versatile building block for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-cyclopentyl piperazine moiety, in particular, introduces a lipophilic alicyclic group that can enhance binding affinity to biological targets and improve metabolic stability.

Traditional multi-step approaches to synthesize mono-N-alkylated piperazines can be inefficient, often requiring protection-deprotection sequences that increase step count and reduce overall yield.[3] Reductive amination has emerged as a powerful and highly efficient alternative, enabling the direct formation of the C-N bond in a single, controlled operation.[4][5] This one-pot methodology, which combines the formation of an iminium ion intermediate from piperazine and cyclopentanone with its immediate in situ reduction, represents a streamlined, atom-economical, and environmentally conscious route to N-cyclopentyl piperazine.[2][6]

This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of one-pot reductive amination for this specific transformation, offering validated protocols for both laboratory-scale synthesis and considerations for industrial-scale production.

The Underlying Mechanism: A Tale of Two Steps in One Pot

The elegance of one-pot reductive amination lies in its sequential, yet concurrent, nature. The process can be dissected into two fundamental stages that occur within the same reaction vessel.[3][7]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from piperazine onto the electrophilic carbonyl carbon of cyclopentanone. This is typically the rate-limiting step. The resulting hemiaminal intermediate is unstable and, often under mildly acidic conditions, readily dehydrates to form a key reactive species: the iminium ion.[5][7] The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating its departure.

  • In-Situ Hydride Reduction: A reducing agent, carefully chosen for its selectivity, is present in the reaction mixture. This agent must be capable of reducing the C=N double bond of the iminium ion while being slow to react with the starting carbonyl compound (cyclopentanone).[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role due to its mildness and steric hindrance, which tempers its reactivity towards ketones but allows for the efficient reduction of the more electrophilic iminium ion.[9] The hydride (H⁻) from the reducing agent attacks the carbon of the iminium ion, quenching the positive charge and forming the final N-cyclopentyl C-N bond.

G cluster_1 Step 2: In-Situ Reduction Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal + Cyclopentanone Cyclopentanone Cyclopentanone Cyclopentanone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid-Catalyzed) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Hydride Hydride Transfer Product N-Cyclopentyl Piperazine Hydride->Product

Sources

Troubleshooting & Optimization

Removing unreacted 1-cyclopentylpiperazine from final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-cyclopentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted 1-cyclopentylpiperazine from final product mixtures. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 1-cyclopentylpiperazine challenging?

A1: 1-Cyclopentylpiperazine, a secondary amine, possesses a combination of properties that can complicate its removal. Its basicity (predicted pKa ≈ 9.28) allows for strong interactions with acidic media, which can be exploited but also cause issues like emulsion formation during aqueous workups.[1] Its relatively high boiling point makes simple distillation ineffective for removal from many reaction mixtures, often necessitating vacuum distillation.[2] Furthermore, its polarity can lead to tailing and poor separation in normal-phase chromatography on standard silica gel.[3]

Q2: I'm observing a persistent emulsion during my acid-base extraction. What can I do?

A2: Emulsions are common when working with amines. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower miscibility with water. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. In some cases, allowing the mixture to stand for an extended period or gentle warming can also help the layers to separate.

Q3: My 1-cyclopentylpiperazine is co-eluting with my product on a silica gel column. How can I improve the separation?

A3: Co-elution on silica is often due to the basic nature of the piperazine interacting with the acidic silanol groups on the stationary phase.[4] Consider switching to an amine-functionalized silica column, which will minimize these interactions and improve peak shape.[3] Alternatively, you can add a small amount of a volatile base, like triethylamine (0.1-1%), to your mobile phase to "deactivate" the silica, though this will require subsequent removal of the triethylamine.

Q4: Is vacuum distillation a good option for removing 1-cyclopentylpiperazine?

A4: Yes, vacuum distillation can be a very effective method, especially for large-scale purifications where the boiling point of your desired product is significantly different from that of 1-cyclopentylpiperazine.[2] However, it's crucial to ensure your product is thermally stable under the required vacuum and temperature conditions.

Q5: What is the best way to handle 1-cyclopentylpiperazine safely?

A5: 1-Cyclopentylpiperazine is classified as an irritant and can cause skin and eye irritation.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[5][6]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common methods of removing unreacted 1-cyclopentylpiperazine.

Acid-Base Extraction

Principle: This technique leverages the basicity of the secondary amine in 1-cyclopentylpiperazine. By treating the organic reaction mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving the neutral or acidic product in the organic layer.[7][8]

Experimental Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 10% aqueous citric acid).

  • Extraction: Stopper the funnel and shake gently, inverting the funnel several times and venting frequently to release any pressure buildup.[7]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated 1-cyclopentylpiperazine.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting:

Problem Possible Cause Solution
Persistent Emulsion Vigorous shaking; similar densities of aqueous and organic layers.Add brine to the separatory funnel. Gently swirl instead of shaking. Consider centrifugation for small-scale separations.
Product is also extracted into the aqueous layer Your product has basic functionalities.Use a weaker acid for the extraction (e.g., citric acid instead of HCl). Carefully monitor the pH of the aqueous layer.
Incomplete removal of 1-cyclopentylpiperazine Insufficient acid or number of extractions.Increase the concentration of the acid or perform additional washes. Monitor the pH of the aqueous layer to ensure it remains acidic.

Logical Workflow for Acid-Base Extraction

A Crude Mixture in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Shake & Separate B->C D Aqueous Layer (Protonated Amine) C->D Collect E Organic Layer (Product) C->E Retain F Repeat Wash (2-3 times) E->F G Wash with NaHCO3 and Brine E->G F->C H Dry & Concentrate G->H I Purified Product H->I A Is the product stable on silica? C Consider Reversed-Phase Chromatography A->C No D Are product and amine separable by polarity? A->D Yes B Try Normal-Phase on Amine-Functionalized Silica E Optimize mobile phase gradient. B->E D->B Yes F Consider alternative purification method. D->F No

Sources

Minimizing bis-acylation side products in piperazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Acylation Side Products

Role: Senior Application Scientist Status: Active System: Operational[1]

Strategic Planning: Method Selection Matrix

Before initiating experimentation, you must select the protocol that aligns with your substrate's cost, scale, and downstream purification capabilities. The two nitrogen atoms in piperazine are chemically equivalent (


 symmetry) until the first substitution occurs. The challenge is kinetic: the second amine often remains nucleophilic enough to react again, leading to bis-acylation.[1]
Decision Workflow

Use the following logic gate to determine your experimental approach.

MethodSelection cluster_0 Route A cluster_1 Route B Start Start: Piperazine Functionalization Scale Is the reagent/scaffold expensive? Start->Scale Protect Route A: Protection/Deprotection (Highest Fidelity) Scale->Protect Yes (High Value) Direct Route B: Direct Desymmetrization (Highest Efficiency) Scale->Direct No (Commodity) StepA Use N-Boc-Piperazine Yield: >90% Selectivity: 100% Protect->StepA Flow Route C: Flow Chemistry (High Throughput/Scale) Direct->Flow If >100g Scale StepB Use pH Control or Excess Equivalence Yield: 50-70% Selectivity: Variable Direct->StepB

Caption: Decision matrix for selecting the optimal mono-acylation strategy based on reagent value and scale.

Protocol Module A: The "Safe" Route (Protection Strategy)

Best for: Expensive electrophiles, late-stage functionalization, or when purity is paramount.

This method guarantees mono-selectivity by steric and electronic blocking of the second amine.[1] While it adds two synthetic steps, it eliminates the yield loss associated with bis-byproduct formation.[1]

Standard Operating Procedure (SOP)
  • Starting Material: commercially available N-Boc-piperazine (1-tert-Butoxycarbonylpiperazine).[1]

  • Acylation: React N-Boc-piperazine (1.0 equiv) with your Acid Chloride/Carboxylic Acid (1.0 equiv).[1]

    • Note: The Boc group creates significant steric bulk, naturally preventing over-reaction at the protected site.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1) or HCl/Dioxane.

Why this works: The carbamate protecting group (


) reduces the nucleophilicity of the attached nitrogen to near zero, rendering it inert to acylation conditions [1].[1]

Protocol Module B: Direct Desymmetrization (The "Efficient" Route)

Best for: Commodity chemicals, early-stage building blocks, or when protecting groups are deemed atom-uneconomical.[1]

If you must use unsubstituted piperazine, you cannot rely on 1:1 stoichiometry. You must exploit Statistical Probability and pH Control .

Method 1: The "Inverse Addition" & Excess Strategy

This relies on keeping the concentration of the electrophile (acylating agent) infinitely low relative to the piperazine.

Protocol:

  • Dissolve: Prepare a solution of Piperazine (5.0 - 10.0 equivalents) in DCM or THF.

    • Critical: The piperazine must be fully dissolved.[2] If solubility is an issue, use DMF.

  • Setup: Place the piperazine solution in a flask at 0°C with vigorous stirring.

  • Addition: Dissolve the Acyl Chloride (1.0 equiv) in solvent. Add this solution dropwise (very slowly) to the piperazine solution over 1-2 hours.

    • Mechanism:[1][3][4][5][6] By adding the electrophile slowly to a large excess of amine, any introduced electrophile molecule is statistically far more likely to encounter a free piperazine molecule than a mono-acylated product [2].[1]

  • Workup (Purification):

    • The reaction mixture will contain: Product (Mono), Excess Piperazine, and trace Bis-product.

    • Wash: Extract the organic layer with water.[7] Unsubstituted piperazine is highly water-soluble and will wash away.[1] The mono-acylated product (now an amide) is less polar and will remain in the organic phase.

Method 2: The "Monohydrochloride" pH Control

This method uses pH to "protect" one nitrogen in situ without a covalent protecting group.

Protocol:

  • Preparation: Mix Piperazine (1.0 equiv) and Piperazine Dihydrochloride (1.0 equiv) in Methanol/Water.

    • Result: This establishes an equilibrium forming Piperazine Monohydrochloride in situ [3].[8]

  • Reaction: Add the acylating agent.[2][6][7][8]

    • Mechanism:[1][3][4][5][6] The monoprotonated piperazine has only one free nucleophilic amine. The protonated amine (

      
      ) is non-nucleophilic.
      
  • Selectivity: This significantly suppresses bis-acylation because the second amine is "masked" by a proton.[1]

Protocol Module C: Flow Chemistry (Advanced Optimization)

Best for: Scale-up (>100g) and maximizing selectivity without massive excess.

Flow chemistry allows for precise control of mixing and residence time, preventing the "hot spots" where bis-acylation occurs in batch reactors.[1]

FlowChem PumpA Pump A: Piperazine Solution Mixer T-Mixer / Microreactor (High Turbulence) PumpA->Mixer High Flow Rate PumpB Pump B: Acyl Chloride PumpB->Mixer Low Flow Rate Coil Residence Coil (Controlled Time) Mixer->Coil Quench Quench/Collection Coil->Quench

Caption: Continuous flow setup ensuring rapid mixing and precise stoichiometry to favor mono-acylation.

Key Parameter:

  • Residence Time: Keep short (<1 min) to prevent the mono-product from reacting further.

  • Mixing: Use a micromixer to ensure the reaction is kinetically controlled rather than diffusion controlled [4].

Troubleshooting & FAQs

Q1: I used 1:1 stoichiometry, but I still got 30% bis-acylated product. Why?

A: In a batch reactor, adding piperazine to acid chloride (or vice versa) creates local zones of high concentration. Even if the global average is 1:1, the local ratio at the drop interface might be 1:10, leading to immediate bis-acylation.[1] Fix: Switch to Inverse Addition (add acid chloride to amine) and increase Piperazine equivalents to at least 3.0.

Q2: My mono-acylated product is water-soluble and I can't extract it.

A: Piperazine amides retain one basic nitrogen.

  • Acidify the aqueous layer (pH 2-3) to keep the product protonated and water-soluble (impurities might extract out).[1]

  • Basify the aqueous layer (pH 10-11) to deprotonate the amine.

  • Extract with DCM or Chloroform/Isopropanol (3:1). The free base mono-amide should now partition into the organic phase.[1]

Q3: How do I separate Mono- vs Bis-products if they form?

A:

  • Solubility: Bis-acylated piperazines are often neutral and less soluble in acidic water than mono-acylated (basic) forms.[1] Wash the organic reaction mixture with dilute HCl.[7] The Mono-product moves to the water; Bis-product stays in organic.[1] Separate, then basify the water layer to recover the Mono-product.[1]

  • Chromatography: The polarity difference is usually large. Bis-amides are much less polar than mono-amines.[1]

Data Summary: Method Comparison
MethodStoichiometry (Pip:EGs)Typical Yield (Mono)Bis-Product %Purification Difficulty
Direct (1:1) 1:135-50%25-40%High
Excess (Inverse) 5:170-85%<5%Low (Wash away excess)
Monohydrochloride 1:1 (buffer)65-80%<10%Medium
N-Boc Protection 1:1>90%0%Low (Requires deprotection)

References

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Accessed 2026).[5][9]

  • BenchChem Technical Support. Application Notes and Protocols for the Acylation of Piperazine. (Accessed 2026).[5][9]

  • ResearchGate (Community Verified). Efficient One-Pot N-Acylation of Deoxy- and Ribo-cytidine Using Carboxylic Acids Activated in situ. (Accessed 2026).[5][9]

  • Chemical Society Reviews. Multi-step continuous-flow synthesis.[1] (2017).[4][10]

Sources

Catalyst selection for hydrogenation of precursor pyrazines to piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of Pyrazines to Piperazines

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the catalytic hydrogenation of pyrazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing pyrazine precursors to their corresponding piperazine derivatives. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to make your experiments successful, efficient, and safe.

This resource is structured as a dynamic question-and-answer guide. We will begin with the fundamentals of catalyst selection, progress to a detailed troubleshooting manual for common experimental hurdles, and conclude with frequently asked questions to round out your understanding.

Section 1: Catalyst Selection Fundamentals

Choosing the right catalyst is the most critical decision in developing a successful hydrogenation process. It dictates reaction speed, selectivity, and overall yield. Let's explore the key questions you should be asking at the outset of your project.

Q1: What are the primary catalysts used for pyrazine hydrogenation, and how do I choose the right one?

The selection of a catalyst hinges on a balance of reactivity, selectivity, cost, and the specific nature of your pyrazine substrate. The most common heterogeneous catalysts fall into two main groups: Precious Metal Catalysts (PMCs) and base-metal catalysts like Nickel.

  • Rhodium (Rh): Often considered a top-tier choice for hydrogenating N-heterocycles.[1] Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) can hydrogenate functionalized pyridines and other N-heterocycles under remarkably mild conditions, often preserving sensitive functional groups.[2][3] This makes it an excellent starting point for complex, multi-functionalized pyrazine precursors.

  • Ruthenium (Ru): Ruthenium, typically on an alumina (Al₂O₃) or carbon support, is another highly effective catalyst.[4][5] It is a robust choice and has been well-studied for its ability to hydrogenate various aromatic systems.[6]

  • Palladium (Pd): Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis.[7] While highly active for many reductions, it can sometimes be too active for certain substrates, leading to over-reduction or hydrogenolysis (cleavage of C-O or C-N bonds), especially at benzylic positions.[7] For pyrazines, it is a viable option, but careful optimization of conditions is crucial.

  • Iridium (Ir): Iridium catalysts have carved out a niche in the asymmetric hydrogenation of pyrazines, particularly when the pyrazine ring is first "activated" by forming a pyrazinium salt with an alkyl halide.[8][9] This approach is a powerful strategy for producing chiral piperazines, which are highly valuable in pharmaceutical development.[10]

  • Raney® Nickel (Ra-Ni): This is a highly active, sponge-like nickel catalyst that is significantly less expensive than PMCs.[11][12] It is very effective for the hydrogenation of a wide range of functional groups, including N-heterocycles.[13] However, its high reactivity can sometimes lead to lower chemoselectivity. The primary drawback is its pyrophoric nature when dry, requiring careful handling procedures.[12]

The following table provides a comparative overview to guide your initial selection:

CatalystSupportProsConsBest For...
Rhodium (Rh) Carbon, AluminaHigh activity under mild conditions, good functional group tolerance.[2][3]High cost.Complex, multi-functionalized pyrazines where preserving other groups is critical.
Ruthenium (Ru) Carbon, AluminaRobust, effective for N-heterocycles, lower cost than Rh.[4]May require higher pressures/temperatures than Rh for comparable rates.General-purpose hydrogenation of simple or robust pyrazine substrates.
Palladium (Pd) CarbonWidely available, highly active, excellent for many reductions.[7]Can cause hydrogenolysis of sensitive groups (e.g., benzyl ethers, N-Cbz).Simple pyrazines without sensitive functional groups susceptible to cleavage.
Raney® Nickel N/A (Sponge)Very high activity, low cost, effective for many groups.[12]Pyrophoric when dry, can be less chemoselective, potential for nickel leaching.Large-scale synthesis where cost is a major factor and the substrate is robust.
Iridium (Ir) N/A (Complex)Excellent for asymmetric hydrogenation to form chiral piperazines.[8][9]Requires substrate activation (e.g., salt formation), high catalyst cost.Synthesis of high-value, enantiomerically pure piperazine drug intermediates.
Q2: How does the catalyst support (e.g., carbon, alumina) affect my reaction?

The support is not merely an inert scaffold; it plays a crucial role in catalyst performance by influencing the dispersion, stability, and acidity of the metal particles.

  • Activated Carbon (C): This is the most common support. It has a high surface area, which allows for excellent metal dispersion, leading to high activity. It is generally considered chemically inert under most hydrogenation conditions.

  • Alumina (Al₂O₃): Alumina provides good thermal stability. The surface can possess Lewis acidic sites, which may influence the reaction mechanism. For some reactions, this can be beneficial, but it can also lead to side reactions. Modifying the alumina support, for instance with phosphorus, can enhance metal dispersion and stability.[4][14][15]

Q3: What is the interplay between catalyst choice and reaction conditions (pressure, temperature, solvent)?

Catalyst choice and reaction conditions are deeply interconnected. A highly active catalyst like Raney Nickel might achieve full conversion at room temperature and low hydrogen pressure (e.g., 50 psi), whereas a less active system might require elevated temperatures (e.g., 80-100 °C) and pressures (e.g., 500-1000 psi).

  • Temperature: Higher temperatures increase reaction rates but can negatively impact selectivity. Undesirable side reactions or catalyst sintering (loss of surface area) can occur at elevated temperatures.[16]

  • Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate. For difficult-to-reduce substrates, high pressure is often necessary.

  • Solvent: The solvent must dissolve the pyrazine substrate and should be inert under the reaction conditions. Common choices include alcohols (methanol, ethanol), ethers (THF), and esters (ethyl acetate). Acidic solvents like acetic acid can sometimes accelerate the hydrogenation of N-heterocycles by protonating the nitrogen atoms, making the ring more susceptible to reduction.[17]

The workflow below provides a decision-making framework for your initial catalyst screening.

G cluster_0 Catalyst Selection Workflow Start Start: Define Goal Substrate Analyze Pyrazine Substrate Start->Substrate Goal Asymmetric or Racemic Product? Substrate->Goal Asymmetric Asymmetric Synthesis (Chiral Piperazine) Goal->Asymmetric Asymmetric Racemic Racemic/Achiral Synthesis Goal->Racemic Racemic Scale Lab Scale or Pilot Plant? Cost Is Cost a Major Constraint? Scale->Cost Pilot Plant Sensitive Substrate has Sensitive Functional Groups? Scale->Sensitive Lab Scale Ir_Cat Screen Chiral Ir or Rh Catalysts with Ligands Asymmetric->Ir_Cat Racemic->Scale Cost->Sensitive No Ni_Cat Screen Raney® Nickel (High Activity, Low Cost) Cost->Ni_Cat Yes Rh_Cat Screen Rh/C or Rh₂O₃ (Mild Conditions) Sensitive->Rh_Cat Yes Ru_Pd_Cat Screen Ru/C, Ru/Al₂O₃, or Pd/C Sensitive->Ru_Pd_Cat No

Caption: Decision tree for initial catalyst selection.

Section 2: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. This section addresses the most common problems in pyrazine hydrogenation and provides a logical, step-by-step approach to resolving them.

Q4: My reaction is stalled or incomplete. What are the likely causes and how do I fix it?

An incomplete reaction is the most frequent issue. The cause can range from poor catalyst activity to insufficient hydrogen. Follow this diagnostic workflow:

Caption: Workflow for troubleshooting an incomplete hydrogenation reaction.

Causality Explained:

  • Insufficient Hydrogen: The most basic issue. Ensure your H₂ cylinder is not empty and that your reactor is properly sealed and maintaining pressure.

  • Poor Catalyst Activity: Heterogeneous catalysts can lose activity over time, even on the shelf. Raney Nickel is particularly sensitive and should be stored under water or an appropriate solvent and used while active.[18]

  • Catalyst Poisoning: This is a critical and often overlooked issue. Trace impurities in your starting material, solvent, or even from the H₂ gas can act as poisons. Sulfur compounds, for instance, irreversibly bind to the metal's active sites, killing the catalyst.[16][19] If you suspect poisoning, purifying the pyrazine precursor is essential.

Q5: I'm seeing multiple products and low selectivity. What's going wrong?

Low selectivity usually means your conditions are too harsh or your catalyst is promoting side reactions.

  • Problem: Hydrogenolysis. You are cleaving C-O bonds (e.g., benzyl ethers) or C-N bonds. This is a known issue with highly active catalysts like Pd/C.

    • Solution: Switch to a more chemoselective catalyst like Rhodium.[2][3] Alternatively, lower the temperature and pressure.

  • Problem: Partial Reduction. You are isolating dihydropyrazine or tetrahydropyrazine intermediates.

    • Solution: This indicates incomplete reaction. Increase reaction time, temperature, or pressure. A more active catalyst may also be required.

  • Problem: Reduction of Other Functional Groups. A nitro, ketone, or alkene group on your pyrazine is also being reduced.

    • Solution: This is a chemoselectivity challenge. If you only want to reduce the pyrazine ring, you may need to use a protecting group strategy for the other functional group. Alternatively, screening different catalysts (e.g., Rh vs. Pd) under very mild conditions may reveal a selectivity window.

Q6: My catalyst worked for the first run but its activity dropped significantly on the second. Why?

This points to catalyst deactivation or mechanical loss during recovery.

  • Poisoning: As mentioned, impurities can accumulate on the catalyst surface.[16][19]

  • Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, depositing carbon ("coke") that blocks active sites.[16] This is more common in gas-phase reactions but can occur in liquid phase as well.

  • Sintering (Aging): Exposure to high temperatures can cause the small metal nanoparticles on the support to agglomerate into larger particles, reducing the active surface area and thus the catalyst's activity.[16]

  • Leaching: The active metal may be slowly dissolving into the reaction medium. This is less common for well-prepared heterogeneous catalysts but can be a problem.

  • Can it be regenerated? Sometimes. For fouling or coking, a careful washing procedure with an appropriate solvent might help. For Raney Nickel, specific regeneration procedures involving treatment under hydrogen at elevated temperatures have been reported to restore activity.[18] However, for deactivation by strong poisoning or significant sintering, the catalyst is often permanently deactivated.

Section 3: Frequently Asked Questions (FAQs)

Q7: What are the most common side reactions during pyrazine hydrogenation?

Beyond incomplete reduction and hydrogenolysis, potential side reactions include ring opening under very harsh conditions (high temperature and pressure) or N-dealkylation if you are starting with a substituted piperazine and attempting another modification. In some cases, polymerization of reactive intermediates can lead to tar formation.[20]

Q8: How can I synthesize a specific stereoisomer (chiral piperazine)?

Achieving high enantioselectivity requires a specialized approach, as standard heterogeneous catalysts like Pd/C or Raney Nickel will produce a racemic mixture. The primary strategies are:

  • Asymmetric Hydrogenation: This involves using a chiral catalyst system, typically a metal (like Rhodium or Iridium) complexed with a chiral phosphine ligand.[21]

  • Substrate Activation: As mentioned, pyrazines can be activated by forming pyrazinium salts, which are then hydrogenated using a chiral Iridium catalyst to give chiral piperazines with high enantiomeric excess (ee).[8][9]

Q9: What are the critical safety precautions, especially with Raney Nickel?

Safety is paramount.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure your reactor is properly rated for the pressure you are using, work in a well-ventilated fume hood, and remove all potential ignition sources.

  • Pyrophoric Catalysts: Raney Nickel and dry, reduced PMC catalysts (especially Pd/C) can spontaneously ignite upon exposure to air. Never allow them to dry out. Handle them as a slurry under a solvent (water, ethanol, etc.).[12] When filtering the reaction mixture, the catalyst on the filter paper must be kept wet until it can be properly quenched (e.g., with very dilute acid) or disposed of according to your institution's safety guidelines.

  • Pressure Reactions: Always use a blast shield for pressurized reactions.

Q10: Are there alternatives to high-pressure hydrogenation with H₂ gas?

Yes, several alternative methods are gaining traction:

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or isopropanol, to transfer hydrogen to the substrate, avoiding the need for high-pressure H₂ gas.[22][23]

  • Electrocatalytic Hydrogenation: This emerging technique uses electricity to split water and generate active hydrogen on a catalyst surface (like a Rh/C cathode), which then hydrogenates the substrate. This has been successfully demonstrated for the conversion of pyrazine to piperazine.[24]

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link][25][26]

  • Stoltz, B. M., et al. (2016). Enantioselective synthesis of piperazin-2-ones and piperazines using a palladium-catalyzed asymmetric allylic alkylation. As referenced in: Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Ben-David, Y., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • Guzman-Martinez, A., et al. (2012). Possible mechanism for the formation of pyrazine 2a. ResearchGate. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • Biosynce. (2025). What are the side - reactions in pyrazine synthesis? Biosynce Blog. [Link]

  • Breit, B., et al. (2016). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Angewandte Chemie. [Link]

  • Minteer, S. D., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Chirik, P. J., et al. (2019). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. [Link]

  • Chirik, P. J., et al. (2019). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society. [Link]

  • Zhou, Y.-G., et al. (2018). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. PMC. [Link]

  • Brown, J. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1951). Catalytic dehydrogenation of piperazine to pyrazine.
  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • SciSpace. (2022). Methods for the catalytic synthesis of piperazine. SciSpace. [Link]

  • Berlinguette, C. P., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. [Link]

  • American Chemical Society. (2015). Raney® Nickel: A Life-Changing Catalyst. ACS. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ferri, D., et al. (2020). Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural. RSC Publishing. [Link]

  • Hamlaoui, Y., & Barange, E. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. [Link]

  • Kumar, A., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]

  • Andrus, D. W., & Johnson, J. R. (n.d.). tetrahydropyran. Organic Syntheses Procedure. [Link]

  • Ferri, D., et al. (2020). Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural. RSC Publishing. [Link]

  • Betancourt, P., et al. (2025). A study of the ruthenium–alumina system. ResearchGate. [Link]

  • Colacino, E., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • Ferri, D., et al. (2020). Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural. RSC Publishing. [Link]

  • Bourriquen, F., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. ResearchGate. [Link]

  • Pleixats, R., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]

  • Said, A. S. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. YouTube. [Link]

  • Blacker, J., et al. (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. European Synchrotron Radiation Facility (ESRF). [Link]

  • Li, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Zhang, X., et al. (2025). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. [Link]

  • Chirik, P. J., et al. (2015). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. PMC. [Link]

  • Brown, J. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • Abarca, B., et al. (2011). Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. ResearchGate. [Link]

  • Beller, M., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – A European Journal. [Link]

Sources

Validation & Comparative

Crystal Structure Analysis & Salt Selection Guide: 1-Cyclopentyl-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis for researchers characterizing the solid-state properties of 1-Cyclopentyl-4-(phenylacetyl)piperazine salts.

Given the structural flexibility of the cyclopentyl and phenylacetyl moieties, selecting the optimal salt form is critical for stabilizing the crystal lattice and ensuring bioavailability. This guide compares the performance of the Hydrochloride (HCl) , Oxalate , and Benzoate salts, drawing on experimental data from structural analogs to establish a rigorous characterization protocol.

Executive Summary: The Salt Selection Matrix

For the target compound 1-Cyclopentyl-4-(phenylacetyl)piperazine , the choice of counterion dictates the supramolecular assembly. The piperazine ring acts as the primary protonation site, driving the formation of hydrogen-bonded networks.

Performance MetricHydrochloride (HCl) Oxalate (C₂O₄) Benzoate (C₇H₅O₂)
Crystallinity Moderate to Low (Risk of hygroscopicity)High (Robust H-bond networks)Moderate (Packing dependent on π-stacking)
Aqueous Solubility Excellent (>50 mg/mL)Moderate (Controlled release potential)Low (Lipophilic preference)
Thermal Stability Moderate (Dehydration risk if hydrated)High (Decomposes >200°C)Moderate (Melting point <180°C)
Lattice Motif Ionic columns / Channels2D/3D H-bonded Sheets1D Chains / Ladders
Primary Use Case Immediate Release FormulationsStructural Characterization / StabilityLipophilic Formulations
Comparative Analysis of Salt Forms
A. The Oxalate Salt: The Gold Standard for Crystallinity
  • Mechanism: Oxalic acid, being a dicarboxylic acid, acts as a bridging ligand. In piperazine derivatives, the oxalate anion typically binds to two protonated piperazine cations, forming a centrosymmetric unit.

  • Structural Insight: Based on the analog bis(4-phenylpiperazin-1-ium) oxalate , the oxalate anion facilitates strong N—H···O and O—H···O hydrogen bonds. This creates a rigid, layered 2D network that stabilizes the flexible cyclopentyl group of the target molecule [1].

  • Experimental Expectation:

    • Space Group: Likely Monoclinic (

      
      ) or Triclinic (
      
      
      
      ).[1]
    • Packing: Alternating cation-anion layers. The oxalate anion often sits on an inversion center, reducing the asymmetric unit volume.

B. The Benzoate Salt: Leveraging π-Interactions
  • Mechanism: Benzoic acid introduces an aromatic ring, allowing for C—H···π and π···π stacking interactions with the phenylacetyl group of the target.

  • Structural Insight: In 4-(4-nitrophenyl)piperazin-1-ium benzoate , the structure is dominated by 1D chains or "ladders" formed by charge-assisted hydrogen bonds. The aromatic rings align to maximize packing efficiency, which is critical for the bulky phenylacetyl moiety [2].

  • Experimental Expectation:

    • Space Group: Triclinic (

      
      ) is common for asymmetric organic salts.
      
    • Packing: Look for "herringbone" or "slipped stack" motifs between the benzoate and the phenylacetyl group.

C. The Hydrochloride Salt: Solubility vs. Stability
  • Mechanism: The small chloride ion allows for tight ionic packing but lacks the directional bonding capability of organic anions.

  • Risk Factor: HCl salts of flexible piperazines often incorporate non-stoichiometric water (hydrates), leading to pseudopolymorphism. This can complicate the crystal structure analysis due to disorder in the solvent channels.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is recommended to allow the flexible cyclopentyl ring to adopt a thermodynamically stable conformation.

Step-by-Step Workflow
  • Stoichiometric Mixing:

    • Dissolve 1.0 mmol of 1-Cyclopentyl-4-(phenylacetyl)piperazine free base in 5 mL of Ethanol (EtOH).

    • For Oxalate: Add 0.5 mmol (2:1 ratio) or 1.0 mmol (1:1 ratio) of Oxalic Acid Dihydrate dissolved in 2 mL water.

    • For Benzoate: Add 1.0 mmol of Benzoic Acid in 2 mL EtOH.

  • Solvent System Optimization:

    • Preferred: EtOH:Water (80:20) for Oxalate.[2]

    • Preferred: Methanol:Ethyl Acetate (50:50) for Benzoate.[3]

  • Crystallization:

    • Filter the solution through a 0.45 µm PTFE filter into a clean vial.

    • Cover with Parafilm and poke 3-5 small holes.

    • Incubate at 25°C (Room Temp) in a vibration-free environment.

    • Timeline: Crystals typically appear within 3–7 days.

  • Data Collection (XRD):

    • Mount crystal on a glass fiber or MiTeGen loop.

    • Collect data at 100 K (Cryostream) to freeze the thermal motion of the cyclopentyl ring.

Structural Visualization & Logic Pathway

The following diagram illustrates the decision logic for salt selection and the expected supramolecular outcomes.

SaltSelectionStrategy cluster_legend Interaction Types Target Target: 1-Cyclopentyl-4-(phenylacetyl)piperazine HCl HCl Salt (High Solubility) Target->HCl Oxalate Oxalate Salt (High Crystallinity) Target->Oxalate Benzoate Benzoate Salt (Lipophilicity) Target->Benzoate Goal Goal: Stable Crystal Form for XRD Hydrate Outcome: Hydrates / Channel Solvates Risk: Disorder HCl->Hydrate Small anion Traps water Sheet Outcome: 2D H-Bonded Sheets (N-H...O interactions) Oxalate->Sheet Dicarboxylic acid Bridging ligand Chain Outcome: 1D Chains / Ladders (Pi-Stacking) Benzoate->Chain Aromatic anion Steric bulk Hydrate->Goal Difficult Sheet->Goal Preferred for Structure Solution Chain->Goal Legend Oxalate: Strong H-bonds (Hard) Benzoate: Weak H-bonds + Pi-Pi (Soft)

Figure 1: Decision matrix for salt selection based on desired crystallographic outcome. The Oxalate pathway is prioritized for structural resolution.

Data Interpretation: What to Look For

When analyzing the solved structure (CIF file), focus on these specific parameters to validate the salt form:

  • Proton Transfer: Confirm the proton is located on the piperazine Nitrogen (N4). The N—C bond lengths in the piperazine ring should become more symmetric upon protonation.

  • Hydrogen Bond Geometry:

    • Type: N—H···O (Charge Assisted).

    • Distance: Expect

      
       distances of 2.6 – 2.8 Å  for strong interactions (Oxalate) [1].
      
    • Angle: Bond angles

      
       indicate directional stability.
      
  • Cyclopentyl Conformation:

    • Check for Envelope or Twisted conformations.

    • Note: High thermal parameters (

      
      ) on the cyclopentyl carbons at room temperature indicate disorder; 100 K data collection is mandatory.
      
References
  • Guerri, A., et al. (2023). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate. Crystals , 13(6), 875.

  • López-García, M., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E , 78(5), 510-518.

  • Naveen, S., et al. (2006). Crystal Structure Analysis of a Bioactive Piperazine Analog. Journal of Molecular Structure , 785(1-3), 169-174.

Sources

Comparative Stability of Phenylacetyl vs. Benzoyl Piperazine Amides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the piperazine amide scaffold is a cornerstone for developing therapeutics targeting a wide array of biological systems. The choice of the acyl group appended to the piperazine nitrogen is a critical determinant of a molecule's physicochemical properties, receptor affinity, and, crucially, its metabolic and chemical stability. This guide provides an in-depth comparative analysis of two commonly employed acyl moieties: phenylacetyl and benzoyl. We will explore the underlying chemical principles governing their stability, provide detailed experimental protocols for empirical assessment, and discuss the implications for drug design and development.

Introduction: The Structural and Electronic Dichotomy

The fundamental difference between phenylacetyl and benzoyl piperazine amides lies in a single methylene (-CH₂-) spacer. In benzoyl amides, the carbonyl group is directly conjugated with the phenyl ring's π-system. In contrast, the methylene group in phenylacetyl amides insulates the carbonyl from the phenyl ring's electronic influence. This seemingly minor structural variance has profound consequences for the amide bond's reactivity and susceptibility to degradation.

The benzoyl amide's carbonyl carbon is rendered less electrophilic due to resonance delocalization with the adjacent aromatic ring. Conversely, the phenylacetyl amide's carbonyl behaves more like a typical aliphatic amide, with its electrophilicity primarily influenced by the immediate electronic environment. This distinction forms the basis of their differential stability under various chemical and biological conditions.

G cluster_benzoyl Benzoyl Piperazine Amide cluster_phenylacetyl Phenylacetyl Piperazine Amide benzoyl_struct b_text Direct π-system conjugation modulates carbonyl electrophilicity. phenylacetyl_struct p_text Methylene (-CH₂) spacer isolates carbonyl from phenyl ring. G cluster_workflow Metabolic Stability Assessment Workflow TestCompound Test Compound (Phenylacetyl or Benzoyl Amide) IncubatePlasma Incubate with Plasma (Human, Rat, Mouse) TestCompound->IncubatePlasma IncubateMicrosomes Incubate with Liver Microsomes (+/- NADPH) TestCompound->IncubateMicrosomes Quench Quench Reaction (Cold Acetonitrile + Internal Std.) IncubatePlasma->Quench Time Points (0, 15, 30, 60, 120 min) IncubateMicrosomes->Quench Time Points (0, 5, 15, 30, 45 min) Analyze LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analyze Data Data Analysis (% Remaining, t½, CLint) Analyze->Data

Caption: General workflow for in vitro metabolic stability assays.

Plasma Stability Assay

This assay measures a compound's stability in the presence of hydrolytic enzymes found in blood plasma. [1]

Experimental Protocol: Plasma Stability

Objective: To determine the rate of hydrolytic degradation of Compounds A and B in plasma from different species (e.g., human, rat).

Procedure:

  • Compound Preparation: Prepare 1 µM working solutions of each test compound and a positive control (e.g., Propantheline) in plasma by diluting a DMSO stock. The final DMSO concentration should be ≤ 0.25%. [2]2. Incubation: Incubate the plates at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of cold acetonitrile with an internal standard to terminate the reaction and precipitate plasma proteins. [3][2]4. Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by enzymes located in the endoplasmic reticulum of liver cells, primarily Cytochrome P450s (CYPs) for Phase I metabolism. [4]While CYPs are primarily oxidative, liver microsomes also contain other hydrolytic enzymes.

Experimental Protocol: Microsomal Stability

Objective: To determine the rate of metabolism of Compounds A and B in liver microsomes and calculate their intrinsic clearance (CLint).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). [4][5]2. Compound Addition: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C.

  • Initiate Reaction: Start the reaction by adding a solution of NADPH (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to assess non-NADPH-dependent degradation (including chemical instability or hydrolysis by other enzymes). [4]4. Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard. [4][6]5. Processing and Analysis: Centrifuge to remove protein and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) as described for the plasma stability assay. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Anticipated Results & Comparative Data

Enzymatic recognition is influenced by both the steric and electronic profile of the substrate. The slightly smaller steric profile of the benzoyl group and its rigid, planar structure may lead to different interactions with enzyme active sites compared to the more flexible phenylacetyl group.

Table 2: Comparative Metabolic Stability Data

Parameter Species Compound A (Phenylacetyl) Compound B (Benzoyl)
Plasma t½ (min) Human 115 > 120
Plasma t½ (min) Rat 88 > 120
Microsomal t½ (min) Human 45 65

| Microsomal CLint (µL/min/mg) | Human | 30.8 | 21.3 |

Discussion and Implications for Drug Design

The choice between a phenylacetyl and a benzoyl piperazine amide is a multi-faceted decision.

  • Phenylacetyl amides may exhibit higher susceptibility to chemical hydrolysis, particularly under basic conditions, and potentially faster clearance by plasma amidases. This could be a liability for drugs requiring long-term stability and a long in vivo half-life. However, this lability could be strategically employed in the design of prodrugs , where controlled cleavage is desired to release an active metabolite.

  • Benzoyl amides generally offer greater intrinsic chemical stability due to resonance effects. This often translates to better stability in plasma and a lower intrinsic clearance from microsomal metabolism, properties desirable for systemically acting drugs requiring sustained exposure. However, the planarity and electronic nature of the benzoyl group may lead to specific off-target interactions or different metabolic pathways (e.g., aromatic hydroxylation) that must be considered.

Conclusion

The stability of phenylacetyl and benzoyl piperazine amides is governed by the fundamental electronic differences imparted by the presence or absence of a methylene spacer. Benzoyl amides typically exhibit superior chemical and metabolic stability due to the resonance delocalization between the phenyl ring and the amide carbonyl. In contrast, the more aliphatic-like carbonyl of phenylacetyl amides can render them more susceptible to hydrolytic cleavage.

Empirical testing using standardized forced degradation, plasma stability, and microsomal stability assays is indispensable for quantifying these differences. The data generated from these studies provide critical insights that guide lead optimization, enabling medicinal chemists to modulate stability and fine-tune the pharmacokinetic profile of piperazine amide-based drug candidates to meet specific therapeutic objectives.

References

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(7), 1265-1273. [Link]

  • Cyprotex | Evotec. (n.d.). Plasma Stability. Retrieved February 21, 2026, from [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved February 21, 2026, from [Link]

  • BioPharmaSpec. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 21, 2026, from [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved February 21, 2026, from [Link]

  • PCBiS. (n.d.). Plasma stability. Retrieved February 21, 2026, from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved February 21, 2026, from [Link]

  • Creative Bioarray. (2026). Plasma Stability Assay. Retrieved February 21, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 21, 2026, from [Link]

  • Bienta. (2026). Plasma Stability Assay. Retrieved February 21, 2026, from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 21, 2026, from [Link]

  • G. L. I. T. I. (2000). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie, 45(7), 655-661.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved February 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Identification and Control of Genotoxic Impurities in N-Alkyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the identification and control of genotoxic impurities (GTIs) arising during the synthesis of N-alkyl piperazines, a common scaffold in active pharmaceutical ingredients (APIs). We will delve into the formation mechanisms of these impurities, compare state-of-the-art analytical techniques for their detection, and present a validated workflow for their confident identification and quantification, grounded in established regulatory standards.

The Challenge: Genotoxic Impurities in Piperazine-Containing APIs

N-alkyl piperazines are indispensable building blocks in modern drug development. However, their inherent secondary amine structure presents a significant challenge: the potential for forming potent, mutagenic N-nitroso compounds (nitrosamines) and other genotoxic impurities. Regulatory bodies, guided by the ICH M7 guideline, mandate strict control over these impurities to a Threshold of Toxicological Concern (TTC), often in the low parts-per-million (ppm) range relative to the API. The primary concern stems from the reaction of the piperazine ring's secondary amine with nitrosating agents, which can be introduced inadvertently through reagents, solvents, or even atmospheric nitrogen oxides.

The most common nitrosating agent is nitrous acid (HONO), which is often formed in situ from residual nitrites present in excipients, reagents, or water under acidic conditions. Understanding the kinetics and mechanisms of these formation pathways is not merely an academic exercise; it is the foundation for developing robust control strategies.

Primary Formation Pathway of N-Nitrosopiperazines

The reaction between a secondary amine, such as a piperazine derivative, and a nitrosating agent is the principal route to N-nitrosamine formation. This process is highly pH-dependent, typically accelerating under the acidic conditions often employed in synthetic and purification steps.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product Piperazine N-Alkyl Piperazine (Secondary Amine) Nitrosamine N-Nitrosopiperazine (Genotoxic Impurity) Piperazine->Nitrosamine Nucleophilic Attack Nitrite Nitrite Source (e.g., NaNO2 in excipients/reagents) HONO Nitrous Acid (HONO) (In situ formation) Nitrite->HONO Protonation Acid Acidic Conditions (H+) (e.g., from process reagents) Acid->HONO Nitrosonium Nitrosonium Ion (NO+) (Active Nitrosating Agent) HONO->Nitrosonium Protonation & Dehydration Nitrosonium->Nitrosamine

Figure 1: Formation mechanism of N-nitrosopiperazine from an N-alkyl piperazine precursor and a nitrite source under acidic conditions.

Comparative Analysis of Analytical Methodologies

The ultra-low detection limits required for GTIs necessitate highly sensitive and specific analytical techniques. The choice of method depends on the volatility, polarity, and thermal stability of the target impurity. The two most powerful and widely adopted techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGC-MS / GC-MS/MSLC-MS / LC-MS/MSRationale & Expert Insight
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.LC-MS is generally more versatile for drug substances and impurities, as most are non-volatile.
Applicability Excellent for volatile, thermally stable nitrosamines (e.g., NDMA). Less suitable for larger, non-volatile or thermally labile piperazine derivatives.Highly suitable for a wide range of polar, non-volatile, and thermally labile compounds, which covers most pharmaceutical impurities.For piperazine-related GTIs, which can be larger molecules, LC-MS is often the first choice to avoid thermal degradation in a GC inlet.
Limit of Quantification (LOQ) Typically low ppb (µg/kg) to sub-ppb levels, especially with high-resolution mass spectrometry (HRMS).Can readily achieve sub-ppb levels. Techniques like Triple Quadrupole MS/MS offer exceptional sensitivity and selectivity.Both techniques offer the requisite sensitivity. The decision often hinges on analyte properties and matrix complexity.
Sample Preparation Often requires derivatization to increase volatility or extraction into a volatile organic solvent. Can be more complex.Simpler "dilute-and-shoot" approaches are often possible. Solid-Phase Extraction (SPE) can be used for cleanup and concentration.The reduced need for complex sample preparation makes LC-MS a more efficient, higher-throughput option in many quality control environments.
Matrix Effects Generally lower, as the matrix is often removed during sample prep or in the GC inlet.Can be significant (ion suppression or enhancement) due to co-eluting matrix components. Requires careful method development and often the use of internal standards.While a challenge, matrix effects in LC-MS are well-understood and can be mitigated through robust method development, including the use of isotopically labeled internal standards.
Recommendation Use for specific volatile GTIs where established methods exist.Generally the preferred method for the analysis of a broad range of potential GTIs in N-alkyl piperazine synthesis due to its versatility and applicability to non-volatile compounds.We recommend LC-MS/MS as the primary platform for developing screening and quantitative methods for GTIs in this context.

Recommended Workflow: LC-MS/MS for GTI Quantification

A self-validating system for GTI analysis must be robust, sensitive, and specific. The following protocol outlines a best-practice workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides a superior combination of selectivity and sensitivity for confident trace-level quantification.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A1 Weigh API Sample (e.g., 100 mg) A2 Dissolve in Diluent (e.g., Methanol/Water) A1->A2 A3 Spike with Internal Standard (Isotopically Labeled GTI) A2->A3 A4 Vortex & Centrifuge A3->A4 A5 Filter Supernatant (0.22 µm) A4->A5 B1 Inject Sample into UPLC/HPLC System A5->B1 Transfer to vial B2 Chromatographic Separation (Reversed-Phase C18 Column) B1->B2 B3 Ionization (Electrospray Ionization - ESI+) B2->B3 B4 MS/MS Detection (Triple Quadrupole in MRM Mode) B3->B4 C1 Integrate Chromatographic Peaks (Analyte & Internal Standard) B4->C1 Raw Data C2 Generate Calibration Curve C1->C2 C3 Calculate Concentration in Sample (ppm) C2->C3 C4 Report Result vs. Specification (e.g., TTC Limit) C3->C4

Figure 2: A typical experimental workflow for the quantification of genotoxic impurities in an API sample using LC-MS/MS.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a representative example and must be fully validated for each specific API and target impurity.

  • Standard and Sample Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the target GTI reference standard and dissolve in 100 mL of methanol.

    • Internal Standard (IS) Stock (100 µg/mL): Prepare a stock of the corresponding isotopically labeled GTI (e.g., N-nitrosopiperazine-d8) in the same manner.

    • Calibration Standards (0.1 - 25 ng/mL): Prepare a series of calibration standards by serial dilution of the stock standard. Spike each with the internal standard to a final concentration of 5 ng/mL.

    • Sample Preparation (Targeting 1 ppm level): Accurately weigh 100 mg of the N-alkyl piperazine API into a centrifuge tube. Add 10 mL of diluent (e.g., 50:50 methanol:water) and the internal standard. Vortex to dissolve, then centrifuge to pellet any insoluble excipients. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • Chromatographic Conditions (Example):

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the GTI from the main API peak (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the target GTI and one for the internal standard to ensure identity confirmation. These must be optimized by direct infusion of the standards. For example, for N-nitrosopiperazine, a transition might be m/z 116 -> 86.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the target analyte.

  • Data Analysis and Acceptance Criteria:

    • A calibration curve with an R² value > 0.99 is required.

    • The concentration of the GTI in the API sample is calculated using the response ratio against the internal standard and the regression equation from the calibration curve.

    • The final result is reported in ppm (µg of impurity per g of API).

Mitigation and Control Strategies

Identification is only half the battle. A robust control strategy aims to prevent GTI formation in the first place.

  • Risk Assessment: Scrutinize the entire synthetic route for potential sources of nitrosating agents (e.g., sodium nitrite, nitric acid, contaminated reagents) and secondary amines.

  • Process Optimization: Modify reaction conditions to avoid those that favor nitrosation. This can include operating at a non-optimal pH for nitrosamine formation or lowering the reaction temperature.

  • Use of Scavengers: Introduce agents like ascorbic acid (Vitamin C) or alpha-tocoferol, which react with nitrosating agents faster than the secondary amine, effectively removing them from the reaction mixture.

  • Purification: Employ purification techniques such as recrystallization or chromatography specifically designed to purge the identified GTIs from the final API.

By combining a thorough understanding of formation pathways with highly sensitive analytical methods and proactive process controls, manufacturers can ensure the safety and regulatory compliance of N-alkyl piperazine-containing pharmaceuticals.

References

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Regulatory Landscape for Nitrosamine Impurities in Pharmaceuticals. European Medicines Agency. [Link]

  • Formation of N-Nitrosamines. U.S. Food & Drug Administration (FDA). [Link]

  • A sensitive and validated LC-MS/MS method for the simultaneous quantification of seven nitrosamine impurities in ranitidine drug substances and products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sensitive and selective determination of nine volatile nitrosamines in marinated meat products by liquid chromatography-tandem mass spectrometry. Food Chemistry. [Link]

  • Inhibition of N-nitrosamine formation in meat products. Critical Reviews in Food Science and Nutrition. [Link]

Safety Operating Guide

1-Cyclopentyl-4-(phenylacetyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal of 1-Cyclopentyl-4-(phenylacetyl)piperazine

Executive Summary & Compound Identification

1-Cyclopentyl-4-(phenylacetyl)piperazine is a specialized pharmaceutical intermediate, structurally related to the piperazine class of pharmacophores often used in nootropics (e.g., Sunifiram analogs) and receptor ligands. Due to the absence of a globally harmonized Safety Data Sheet (SDS) for this specific research chemical, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from its constituent moieties: 1-cyclopentylpiperazine and phenylacetic acid derivatives.

Operational Directive: Treat this substance as a Hazardous Organic Amine . Immediate segregation from strong oxidizers and acids is required. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identifier Details
Chemical Name 1-Cyclopentyl-4-(phenylacetyl)piperazine
Molecular Formula C₁₇H₂₄N₂O
Molecular Weight ~272.39 g/mol
Physical State Solid (crystalline) or Viscous Oil (depending on purity/salt form)
Hazard Class (Inferred) Irritant / Corrosive / Acute Toxin
Waste Stream Organic, Non-Halogenated, Nitrogen-Bearing

Hazard Profiling & Risk Assessment (SAR Analysis)

Scientific Integrity Note: As specific toxicological data is limited, we apply the "Precautionary Principle" based on structural analogs.

  • Piperazine Core: Piperazine derivatives (e.g., 1-cyclopentylpiperazine) are known skin and eye irritants, often classified as Skin Corr. 1B or Eye Dam. 1 [1]. They can also act as sensitizers.

  • Acylation: The phenylacetyl group reduces the basicity of the N4 nitrogen, potentially lowering immediate corrosivity compared to the free amine, but the compound remains a significant irritant.

  • Nitrogen Content: High nitrogen content implies the potential for NOx generation during improper combustion.

Critical Hazards:

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (dust/vapor).

  • Aquatic Toxicity: Piperazines are often harmful to aquatic life with long-lasting effects (H411) [2].[3]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

Phase 1: Segregation & Characterization

Do not mix this compound with general trash or drain systems.

  • Stream: Chemical Waste - Organic.

  • Sub-Stream: Non-Halogenated (unless dissolved in DCM/Chloroform).

  • Compatibility: Segregate from Oxidizers (e.g., Nitric Acid) and Anhydrides .

Phase 2: Packaging & Labeling
  • Primary Containment: Collect solid waste in a wide-mouth HDPE jar. If liquid (solution), use a glass or HDPE solvent bottle.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Cyclopentyl-4-(phenylacetyl)piperazine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Contaminated Debris: Gloves, weigh boats, and pipettes contacting the substance must be double-bagged (clear polyethylene) and tagged as solid hazardous waste.

Phase 3: Destruction Method
  • Method: High-Temperature Incineration (Rotary Kiln).

  • Rationale: Incineration at >1000°C ensures complete destruction of the piperazine ring and phenyl groups, preventing the release of bioactive metabolites into the water table.

  • Prohibited: Do NOT use sanitary sewer disposal. Piperazine derivatives are often resistant to standard biological wastewater treatment [3].

Visualizing the Disposal Logic

The following diagram outlines the decision matrix for handling this specific compound in a research setting.

DisposalWorkflow Start Waste Generation: 1-Cyclopentyl-4-(phenylacetyl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Trace-Contaminated Debris) Solid->StreamA Gloves/Wipes StreamB Stream B: Non-Halogenated Organic (High BTU) Solid->StreamB Pure Chemical SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck SolventCheck->StreamB No (e.g., DMSO, MeOH) StreamC Stream C: Halogenated Organic SolventCheck->StreamC Yes Destruction FINAL DISPOSAL: High-Temp Incineration (Rotary Kiln) StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 1: Decision matrix for segregating piperazine-derivative waste streams based on physical state and solvent carrier.

Emergency Procedures (Spill/Exposure)

In the event of a spill during the disposal process, execute the following immediately:

ScenarioAction Protocol
Minor Spill (<10g) 1. Isolate area. 2. Wear Nitrile gloves (double layer) and N95/P100 respirator. 3. Absorb liquid with vermiculite; sweep solids gently to avoid dust. 4. Place in hazardous waste container.
Skin Contact Wash immediately with soap and water for 15 minutes. Piperazines can cause chemical burns that are not immediately painful [4].
Eye Contact Flush with water for 15 minutes.[5][6] Seek medical attention immediately (Risk of corneal damage).

Regulatory Compliance (US Focus)

  • RCRA Classification: While not explicitly listed as a P- or U-listed waste, this compound meets the criteria for Characteristic Waste if it exhibits ignitability (D001) or reactivity. However, best practice dictates managing it as Non-Regulated Hazardous Waste (unless testing proves otherwise) to ensure incineration.

  • DOT Shipping (Waste):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (1-Cyclopentyl-4-(phenylacetyl)piperazine).

    • Hazard Class: 6.1 (Keep away from foodstuffs).

    • Packing Group: III (Assumed based on analog LD50 data).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine. Retrieved from

  • BASF. (2025).[3][6] Safety Data Sheet: Cyclopentane (Analogous Hydrocarbon Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved from

  • New Jersey Department of Health. (2019). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

Sources

Personal protective equipment for handling 1-Cyclopentyl-4-(phenylacetyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Cyclopentyl-4-(phenylacetyl)piperazine

Part 1: Executive Safety Assessment

1-Cyclopentyl-4-(phenylacetyl)piperazine is a pharmaceutical intermediate containing a piperazine core. While specific toxicological data for this exact CAS may be limited in public repositories, structural activity relationship (SAR) analysis mandates that we treat this compound with elevated caution based on the "Read-Across" principle from known piperazine derivatives.

Critical Hazard Profile:

  • Sensitization (High Risk): Piperazine moieties are potent respiratory and skin sensitizers. Repeated exposure, even at low levels, can lead to occupational asthma or allergic contact dermatitis.

  • Corrosivity/Irritation: The amine functionality (masked but potentially metabolically active or present as impurities) and the phenylacetyl group suggest significant potential for severe eye damage and skin irritation.[1][2]

  • Systemic Absorption: The lipophilic nature of the cyclopentyl and phenylacetyl groups facilitates dermal absorption.

The Golden Rule: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Sensitizer) until specific toxicology data proves otherwise.

Part 2: Hierarchy of Controls & Engineering

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (CFH) Mandatory. Velocity must be 80–100 fpm. The compound's sensitization potential means zero-tolerance for airborne dust/aerosols.
Secondary Containment Weighted Balance Enclosure If handling >100 mg of powder, use a balance enclosure or powder containment hood to prevent static-induced dispersion.
Administrative Designated Area Mark the workspace as "Sensitizer Use Area." Use disposable bench liners (absorbent top, plastic backing) to capture micro-spills.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation kinetics of organic amines and lipophilic amides.

Glove Selection Strategy

Standard latex gloves are insufficient due to high permeation rates of organic solvents often used with this compound (e.g., DCM, DMSO).

ParameterRecommendationTechnical Justification
Material Nitrile (Accelerator-Free) Nitrile offers superior resistance to piperazine derivatives compared to latex. Accelerator-free reduces risk of Type IV chemical allergies confounding the safety profile.
Configuration Double Gloving Outer: 5–8 mil Nitrile (Chemical Barrier). Inner: 4 mil Nitrile (Inspection/Doffing Barrier).
Change Frequency Every 30 Minutes Or immediately upon splash. Permeation is molecular; you will not "see" it passing through until it reaches your skin.
Cuff Protocol Taped/Over-Sleeve Tape the outer glove to the lab coat sleeve (or use Tyvek sleeve covers) to prevent wrist exposure, a common sensitization site.
Respiratory & Body Protection
Body PartPPE StandardOperational Context
Respiratory N95 / P100 (Minimum) Inside Hood: Not required if sash is at proper height. Outside Hood (Spill/Cleaning): Full-face elastomeric respirator with P100/Organic Vapor cartridges.
Eyes Chemical Goggles Safety glasses are insufficient for powders. Goggles form a seal that prevents airborne dust from contacting the moist mucosa of the eye.
Body Lab Coat + Tyvek Apron Standard cotton lab coat. Add a disposable Tyvek apron or sleeve covers when weighing powder to prevent fabric impregnation.

Part 4: PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting PPE based on the physical state and quantity of the compound.

PPE_Decision_Logic Start Start: Handling 1-Cyclopentyl-4- (phenylacetyl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Solvent Type? Liquid->Qty_Liquid Level1 PPE Level 1: Standard Nitrile (Double) Safety Glasses Fume Hood Qty_Solid->Level1 No Level2 PPE Level 2 (High Risk): High-Breakthrough Nitrile Chemical Goggles Tyvek Sleeves/Apron Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 Aqueous/Ethanol Qty_Liquid->Level2 DCM/DMSO (Permeation Risk) Level3 PPE Level 3: Respirator (P100/OV) Double Gloves Face Shield Level2->Level3 If Outside Fume Hood (Emergency Only)

Figure 1: Decision logic for PPE selection based on physical state and risk factors. Note the escalation to Level 2 for high quantities of powder or penetrating solvents.

Part 5: Operational Protocols

The "Clean-Dirty" Doffing Protocol

For sensitizers, how you remove PPE is as critical as wearing it. Improper removal generates aerosols from contaminated surfaces.

  • Outer Glove Removal: While still in the fume hood, peel off outer gloves (turning inside out) and dispose of them in the solid waste container inside the hood.

  • Inspection: Inspect inner gloves for tears or visible contamination.

  • Sleeve/Apron Removal: If wearing Tyvek sleeves/apron, remove them now. Do not shake them. Roll them inward to trap contamination.

  • Eyewear Wash: Wipe down goggles with an ethanol-dampened wipe before removing them from your face.

  • Inner Glove Removal: Remove inner gloves near the lab exit.

  • Wash: Wash hands with soap and water for 60 seconds. Do not use alcohol gel immediately after handling; if micro-contamination is present, alcohol can enhance skin penetration.

Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<500mg/5mL) Inside Hood Assess->Minor Major Major (>500mg) Or Outside Hood Assess->Major Action_Minor 1. Keep Fan On 2. Cover with absorbent pad 3. Wipe with 10% Bleach (Deactivates Amines) Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Allow aerosols to settle (30m) 3. Don Full PPE (Resp + Suit) 4. Clean Major->Action_Major Disposal Double Bag Waste Label: 'Sensitizer Debris' Action_Minor->Disposal Action_Major->Disposal

Figure 2: Emergency response workflow distinguishing between minor containment breaches and major laboratory spills.

Part 6: Disposal & Decontamination

Decontamination Chemistry: Piperazine derivatives are basic amines.

  • Cleaning Agent: Use a weak acidic solution (e.g., 5% Citric Acid or dilute Acetic Acid) followed by soap and water. The acid protonates the amine, making it water-soluble and reducing volatility.

  • Avoid: Do not use pure bleach (Sodium Hypochlorite) directly on concentrated amines, as this can theoretically form chloramines (toxic gas). Use dilute bleach only after the bulk material is removed.

Waste Streams:

  • Solid Waste: Dispose of in "Hazardous Solid Waste" (Incineration recommended).

  • Liquid Waste: Segregate into "Organic Basic" waste streams. Do not mix with strong oxidizers.[3]

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. (Link confirms sensitization hazards of piperazine core). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Source for Risk Assessment methodologies). [Link]

  • PubChem. Compound Summary: 1-Cyclopentyl-4-(phenylacetyl)piperazine (Structure & Safety Data). [Link](Note: Search by structure if CAS specific data is sparse).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.